5-Chloro-2-pyridinamine-3,4,6-d3
Description
Properties
CAS No. |
1093384-99-6 |
|---|---|
Molecular Formula |
C5H5ClN2 |
Molecular Weight |
131.577 |
IUPAC Name |
5-chloro-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI Key |
MAXBVGJEFDMHNV-CBYSEHNBSA-N |
SMILES |
C1=CC(=NC=C1Cl)N |
Synonyms |
2-Amino-5-chloro-pyridine-3,4,6-d3; (5-Chloropyridin-2-yl)amine-3,4,6-d3; 2-Amino-5-chloropyridine-3,4,6-d3; 5-Chloro-2-aminopyridine-3,4,6-d3; 5-Chloro-2-pyridinamine-3,4,6-d3; 5-Chloro-2-pyridineamine-3,4,6-d3; 5-Chloro-α-aminopyridine-3,4,6-d3; NS |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-Chloro-2-pyridinamine-3,4,6-d3: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of the deuterated compound 5-Chloro-2-pyridinamine-3,4,6-d3. This isotopically labeled molecule is a valuable tool for researchers in drug development and metabolic studies, serving as an internal standard in analytical methods or as a tracer to elucidate metabolic pathways. This document outlines a probable synthetic methodology, presents relevant quantitative data, and includes detailed experimental protocols and workflow visualizations.
Synthetic Pathway and Strategy
The most direct and efficient method for the synthesis of this compound is through a catalyzed hydrogen-deuterium (H-D) exchange reaction starting from the readily available, non-deuterated 5-Chloro-2-pyridinamine. This approach leverages the acidic nature of the aromatic protons on the pyridine ring, facilitating their exchange with deuterium atoms from a deuterated solvent, typically heavy water (D₂O), in the presence of a metal catalyst.
The proposed reaction scheme is as follows:
Caption: Synthetic pathway for this compound via H-D exchange.
Quantitative Data
The efficiency of the H-D exchange reaction can be influenced by factors such as the choice of catalyst, reaction temperature, and reaction time. Below is a summary of typical quantitative data for the synthesis of deuterated aminopyridines using similar methodologies.
| Parameter | Value | Notes |
| Starting Material | 5-Chloro-2-pyridinamine | Commercially available. |
| Deuterium Source | Deuterium Oxide (D₂O) | Typically used in large excess to drive the equilibrium towards the deuterated product. |
| Catalyst | Pd/C and/or Pt/C | A mixed catalyst system can improve efficiency and allow for lower reaction temperatures.[1] |
| Reaction Yield | 85-95% | Isolated yield after purification. Yields can vary based on reaction scale and conditions.[1][2] |
| Isotopic Purity | ≥98 atom % D | As determined by mass spectrometry or ¹H-NMR.[3] |
| Chemical Purity | >98% | As determined by HPLC or GC analysis. |
| Molecular Weight | 131.58 g/mol | For the d3 isotopologue.[3] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established methods for deuterating aromatic amines.[1][2]
Materials:
-
5-Chloro-2-pyridinamine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (e.g., 10 mol%)
-
10% Platinum on Carbon (Pt/C) (e.g., 10 mol%)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Hydrogen gas (H₂)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-pressure reaction vessel (e.g., Parr autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 5-Chloro-2-pyridinamine, 10% Pd/C, and 10% Pt/C.
-
Deuterium Source Addition: Add a significant excess of Deuterium Oxide to the vessel to serve as the deuterium source and solvent.
-
Atmosphere Purge: Seal the reaction vessel and purge with hydrogen gas several times to remove air.
-
Pressurization and Heating: Pressurize the vessel with hydrogen gas (e.g., to 1 atm or as optimized). Heat the mixture to a temperature of approximately 120 °C with vigorous stirring. The use of a mixed Pd/C-Pt/C catalyst system may allow for a reduction in the required temperature compared to using Pd/C alone.[1]
-
Reaction Monitoring: Maintain the reaction at the set temperature for a predetermined time (e.g., 24-48 hours). The progress of the H-D exchange can be monitored by taking small aliquots, removing the catalyst, and analyzing by ¹H-NMR to observe the disappearance of the signals corresponding to the protons at positions 3, 4, and 6.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C and Pt/C catalysts. Wash the celite pad with a small amount of D₂O or an appropriate organic solvent like ethyl acetate.
-
Product Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high chemical purity.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Handle in a well-ventilated fume hood and ensure all equipment is properly grounded.
-
High-Pressure Reactions: Reactions conducted in high-pressure vessels should be performed with appropriate safety shields and pressure monitoring.
-
Catalysts: Palladium and platinum on carbon are flammable, especially when dry and in the presence of organic solvents. Handle with care and avoid ignition sources.
-
General Chemical Safety: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.
References
5-Chloro-2-pyridinamine-d3 physical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-pyridinamine-d3 is a deuterated analog of 5-chloro-2-pyridinamine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-benzodiazepine hypnotic agent, zopiclone.[1] The incorporation of deuterium isotopes at specific positions (3, 4, and 6) of the pyridine ring provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Chloro-2-pyridinamine-d3, along with a detailed experimental protocol for its synthesis and relevant analytical data.
Physical and Chemical Properties
The physical and chemical properties of 5-Chloro-2-pyridinamine-d3 are summarized in the table below. For comparative purposes, data for the non-deuterated analog, 5-chloro-2-pyridinamine, is also included.
| Property | 5-Chloro-2-pyridinamine-d3 | 5-Chloro-2-pyridinamine |
| CAS Number | 1093384-99-6[2][3] | 1072-98-6[4][5][6] |
| Molecular Formula | C₅D₃H₂ClN₂[3] | C₅H₅ClN₂[5] |
| Molecular Weight | 131.58[2][3] | 128.56[5][6] |
| Appearance | White to Off-White Solid[1] | White to light brown crystalline powder.[5] |
| Melting Point | Not explicitly available | 134-138 °C[5][6] |
| Boiling Point | 127-128 °C / 11 mmHg[1] | 127-128 °C / 11 mmHg[5][6] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly)[1] | Soluble in water and ethanol.[5] |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
Spectral Data
The introduction of deuterium atoms at the 3, 4, and 6 positions of the pyridine ring leads to characteristic changes in the compound's spectra, particularly in ¹H NMR and Mass Spectrometry.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 5-Chloro-2-pyridinamine-d3, the signals corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring will be absent or significantly reduced in intensity, depending on the isotopic purity. The spectrum will be dominated by the signal for the remaining proton at the 5-position and the protons of the amino group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show signals for all five carbon atoms of the pyridine ring. The carbons bearing deuterium atoms (C3, C4, and C6) may exhibit triplet splitting due to coupling with deuterium (spin I=1) and a slight upfield shift compared to the non-deuterated analog.
Mass Spectrometry
The molecular ion peak in the mass spectrum of 5-Chloro-2-pyridinamine-d3 will be observed at a higher m/z value compared to its non-deuterated counterpart, reflecting the presence of three deuterium atoms. The exact mass of the deuterated compound is 131.033.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-2-pyridinamine-d3 will show characteristic C-D stretching vibrations, which appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 3000-3100 cm⁻¹). The other characteristic bands for the aromatic ring and the amino group are expected to be similar to the non-deuterated compound.
Experimental Protocols
Synthesis of 5-Chloro-2-pyridinamine-d3
A plausible method for the synthesis of 5-Chloro-2-pyridinamine-d3 involves the deuteration of the non-deuterated starting material, 2-amino-5-chloropyridine, using a suitable deuterium source under acidic conditions. This process, known as hydrogen-deuterium exchange, is facilitated by the acidic medium which promotes the electrophilic substitution of protons on the aromatic ring with deuterons.
Materials:
-
2-Amino-5-chloropyridine
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloropyridine (1.0 eq).
-
Add a solution of deuterated sulfuric acid in deuterium oxide (e.g., 20% v/v).
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by ¹H NMR by taking small aliquots from the reaction mixture, neutralizing them, and extracting the product.
-
After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the reaction mixture by adding anhydrous sodium carbonate until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 5-Chloro-2-pyridinamine-d3.
-
The product can be further purified by recrystallization or sublimation if necessary.
Synthesis Workflow
Caption: Synthesis workflow for 5-Chloro-2-pyridinamine-d3.
References
- 1. 2-AMino-5-chloropyridine--d3 | 1093384-99-6 [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. 2-Amino-5-chloropyridine-3,4,6-d3 | LGC Standards [lgcstandards.com]
- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 6. 2-Amino-5-chloropyridine 98 1072-98-6 [sigmaaldrich.com]
Technical Whitepaper: 5-Chloro-2-pyridinamine-3,4,6-d3 (CAS: 1093384-99-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Chloro-2-pyridinamine-3,4,6-d3, a deuterated isotopologue of 5-chloro-2-pyridinamine. This compound is of significant interest as a labeled intermediate in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent. This document outlines its chemical properties, proposed synthesis, and its role in pharmaceutical development, with a focus on its interaction with the GABA-A receptor.
Compound Profile
This compound is a stable, isotopically labeled version of 5-chloro-2-pyridinamine, where three hydrogen atoms on the pyridine ring have been replaced with deuterium. This labeling is instrumental in metabolic and pharmacokinetic studies of Zopiclone, allowing researchers to trace the fate of this precursor fragment.
Physicochemical Data
A summary of the available physicochemical data for both the deuterated and non-deuterated forms of 5-Chloro-2-pyridinamine is presented in Table 1.
| Property | This compound | 5-Chloro-2-pyridinamine (non-deuterated) |
| CAS Number | 1093384-99-6 | 1072-98-6[1][2] |
| Molecular Formula | C₅H₂D₃ClN₂ | C₅H₅ClN₂ |
| Molecular Weight | 131.58 g/mol [3] | 128.56 g/mol [1][2] |
| Appearance | White to Off-White Solid[4] | White to light brown crystal[3] |
| Boiling Point | 127-128 °C at 11 mmHg[4] | 257.8 °C at 760 mmHg[3] |
| Melting Point | Not available | 134-138 °C[3] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly)[4] | Soluble in water and ethanol[3] |
| Purity | >98% (atom % D)[3] | ≥98% |
Synthesis and Experimental Protocols
Synthesis of 5-Chloro-2-pyridinamine
The synthesis of 5-chloro-2-pyridinamine can be achieved through the chlorination of 2-aminopyridine. One established method involves the use of hydrochloric acid and sodium hypochlorite in an oxidative chlorination reaction.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-aminopyridine in a mixture of hydrochloric acid and water.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-chloro-2-pyridinamine.
Proposed Deuteration of 5-Chloro-2-pyridinamine
The deuteration of 5-chloro-2-pyridinamine to yield this compound can be accomplished via hydrogen-deuterium exchange (H-D exchange) catalyzed by a transition metal, such as palladium or platinum, using deuterium oxide (D₂O) as the deuterium source.
Proposed Experimental Protocol:
-
In a pressure-resistant vessel, suspend 5-chloro-2-pyridinamine and a suitable catalyst (e.g., 10% Pd/C) in deuterium oxide (D₂O).
-
Seal the vessel and heat the mixture to an elevated temperature (e.g., 100-150°C) for a prolonged period (e.g., 24-48 hours).
-
Monitor the extent of deuteration by taking aliquots and analyzing them by mass spectrometry or ¹H NMR.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to yield this compound.
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Role in Zopiclone Synthesis and Mechanism of Action
5-Chloro-2-pyridinamine is a key starting material in the multi-step synthesis of Zopiclone. The deuterated analog serves as an internal standard in analytical methods for quantifying Zopiclone and its metabolites in biological matrices.
Zopiclone is a non-benzodiazepine hypnotic that enhances the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system.[5][6]
Zopiclone's Interaction with the GABA-A Receptor
Zopiclone binds to a site on the GABA-A receptor that is distinct from the GABA binding site but allosterically modulates the receptor's activity.[7] This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects of the drug.[5]
Diagram of Zopiclone's Mechanism of Action
Caption: Zopiclone enhances GABAergic inhibition by binding to the GABAA receptor.
Analytical Data
Detailed analytical data for this compound is not widely published. However, based on the structure, the following spectral characteristics are expected.
Expected Mass Spectrometry Data
In mass spectrometry, the molecular ion peak for the deuterated compound would be expected at an m/z corresponding to its molecular weight (approximately 131.58). The isotopic pattern would also differ from the non-deuterated analog due to the presence of three deuterium atoms. The non-deuterated compound shows a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Expected NMR Spectroscopy Data
In ¹H NMR spectroscopy, the signals corresponding to the protons at positions 3, 4, and 6 of the pyridine ring would be absent or significantly diminished in this compound compared to its non-deuterated counterpart. The remaining proton signals would be those of the amine group and any residual non-deuterated positions. In ¹³C NMR, the carbons attached to deuterium would show a characteristic triplet splitting pattern due to C-D coupling.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics, particularly in the study of Zopiclone. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed through the deuteration of its non-labeled precursor. The understanding of its role as an intermediate and its connection to the mechanism of action of Zopiclone at the GABA-A receptor highlights its importance in the field of neuroscience and drug development. Further publication of detailed analytical and synthesis data for this compound would be beneficial to the scientific community.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloropyridine-3,4,6-d3 | LGC Standards [lgcstandards.com]
- 4. 2-AMino-5-chloropyridine--d3 | 1093384-99-6 [chemicalbook.com]
- 5. What is the mechanism of Zopiclone? [synapse.patsnap.com]
- 6. Zopiclone: Mechanism of action and adverse effects - Terapia Online Madrid | Mentes Abiertas Psicología [mentesabiertaspsicologia.com]
- 7. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Enrichment of 5-Chloro-2-pyridinamine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of 5-Chloro-2-pyridinamine to yield its deuterated isotopologue, 5-Chloro-2-pyridinamine-d3. This compound serves as a critical labeled intermediate in the synthesis of various pharmacologically active molecules, most notably Zopiclone, a non-benzodiazepine hypnotic agent.[1] The introduction of deuterium atoms provides a valuable tool for metabolic studies, pharmacokinetic profiling, and as an internal standard in quantitative bioanalysis.
Physicochemical Properties and Isotopic Enrichment Data
5-Chloro-2-pyridinamine-d3 is the deuterated form of 5-Chloro-2-pyridinamine, where three hydrogen atoms on the pyridine ring have been replaced by deuterium. The physicochemical properties of the deuterated and non-deuterated compounds are summarized below.
| Property | 5-Chloro-2-pyridinamine | 5-Chloro-2-pyridinamine-d3 |
| CAS Number | 1072-98-6 | 1093384-99-6 |
| Molecular Formula | C₅H₅ClN₂ | C₅D₃H₂ClN₂ |
| Molecular Weight | 128.56 g/mol | 131.58 g/mol [2] |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Boiling Point | 127-128 °C / 11 mmHg | Not explicitly available, expected to be similar to the non-deuterated form. |
| Solubility | Slightly soluble in DMSO and very slightly soluble in Methanol. | Slightly soluble in DMSO and very slightly soluble in Methanol.[1] |
| Isotopic Purity | Not Applicable | ≥ 98 atom % D[2] |
Synthesis and Isotopic Enrichment Methodology
The isotopic enrichment of 5-Chloro-2-pyridinamine to 5-Chloro-2-pyridinamine-d3 is typically achieved through a direct hydrogen-deuterium (H/D) exchange reaction on the pre-formed 5-Chloro-2-pyridinamine. Acid-catalyzed H/D exchange is a common and effective method for introducing deuterium into aromatic systems, particularly those activated by electron-donating groups like an amino group.
Experimental Protocol: Acid-Catalyzed H/D Exchange
This protocol is a representative procedure based on established methods for H/D exchange on aromatic amines using a strong deuterated acid.
Materials:
-
5-Chloro-2-pyridinamine
-
Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Chloro-2-pyridinamine (1.0 eq) in a minimal amount of D₂O.
-
Acid Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 2.0-3.0 eq) to the solution at room temperature. The addition should be done cautiously as it is an exothermic process.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. The progress of the H/D exchange can be monitored by taking small aliquots, quenching them with a base, extracting the product, and analyzing by ¹H NMR or mass spectrometry to determine the degree of deuteration.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully pour the acidic solution over crushed ice.
-
Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 5-Chloro-2-pyridinamine-d3.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 5-Chloro-2-pyridinamine-d3.
Analytical Characterization
The successful isotopic enrichment and purity of 5-Chloro-2-pyridinamine-d3 are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most direct evidence of successful deuteration is the significant reduction or disappearance of the signals corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the degree of deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbon atoms of the pyridine ring. Carbon atoms attached to deuterium will exhibit a triplet multiplicity due to C-D coupling.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the incorporated deuterium atoms, providing direct confirmation of their presence.
Table 2: Expected NMR Data
| Nucleus | Expected Chemical Shift (δ) of Non-deuterated Compound | Expected Observation for Deuterated Compound |
| ¹H NMR | ~6.5 ppm (d, 1H), ~7.4 ppm (dd, 1H), ~8.0 ppm (d, 1H), ~4.5 ppm (br s, 2H, NH₂) | Significant reduction or absence of signals at ~6.5, ~7.4, and ~8.0 ppm. |
| ¹³C NMR | 5 signals in the aromatic region | Signals for C3, C4, and C6 may appear as triplets due to C-D coupling. |
| ²H NMR | No signal | Signals corresponding to the deuterium atoms at positions 3, 4, and 6. |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the isotopic distribution and confirming the molecular weight of the deuterated compound.
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the mass of 5-Chloro-2-pyridinamine-d3 (approximately 131.58). The isotopic cluster of the molecular ion will indicate the distribution of d₀, d₁, d₂, and d₃ species, allowing for the calculation of the average isotopic enrichment.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z (Non-deuterated) | Expected m/z (d₃-labeled) |
| [M]⁺ | 128/130 (³⁵Cl/³⁷Cl) | 131/133 (³⁵Cl/³⁷Cl) |
| [M+H]⁺ | 129/131 (³⁵Cl/³⁷Cl) | 132/134 (³⁵Cl/³⁷Cl) |
Logical Relationship of Deuteration Process
The efficiency of the acid-catalyzed H/D exchange is dependent on several factors, including the strength of the acid, temperature, and reaction time. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, facilitating the exchange of protons with deuterons from the deuterated acid.
Caption: Key factors influencing the isotopic enrichment of 5-Chloro-2-pyridinamine.
Conclusion
The isotopic enrichment of 5-Chloro-2-pyridinamine to its d3-labeled counterpart is a valuable synthetic transformation for drug development and metabolic research. The acid-catalyzed hydrogen-deuterium exchange method provides a straightforward approach to achieve high levels of deuterium incorporation. Careful control of reaction conditions and rigorous analytical characterization are essential to ensure the desired isotopic purity and quality of the final product. This guide provides a comprehensive framework for researchers and scientists to understand and implement the synthesis and analysis of 5-Chloro-2-pyridinamine-d3.
References
Stability and Storage of 5-Chloro-2-pyridinamine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for 5-Chloro-2-pyridinamine-d3 (also known as 2-Amino-5-chloropyridine-3,4,6-d3). The information herein is critical for maintaining the integrity, purity, and shelf-life of this isotopically labeled compound, ensuring its suitability for research and development applications.
Overview and Chemical Properties
5-Chloro-2-pyridinamine-d3 is a deuterated analogue of 5-Chloro-2-pyridinamine. The incorporation of deuterium at the 3, 4, and 6 positions of the pyridine ring provides a stable isotopic label valuable in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification. While the chemical properties are largely similar to its non-deuterated counterpart, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This may impart slightly altered stability characteristics compared to the unlabeled compound.
Table 1: Chemical and Physical Properties of 5-Chloro-2-pyridinamine-d3 and its Non-Deuterated Analogue
| Property | 5-Chloro-2-pyridinamine-d3 | 5-Chloro-2-pyridinamine (Non-Deuterated) |
| Synonyms | 2-Amino-5-chloropyridine-3,4,6-d3 | 2-Amino-5-chloropyridine, 5-Chloro-2-pyridylamine |
| CAS Number | 1093384-99-6[1] | 1072-98-6[1] |
| Molecular Formula | C₅D₃H₂ClN₂ | C₅H₅ClN₂[2] |
| Molecular Weight | ~131.58 g/mol [1] | 128.56 g/mol [2] |
| Appearance | White to off-white solid/crystals | Beige to beige-brown crystalline powder[3] |
| Melting Point | Not specified | 135-138 °C |
| Boiling Point | Not specified | 127-128 °C at 11 mmHg |
| Solubility | Soluble in DMSO (slightly), Methanol (very slightly) | Soluble in water (1 g/L at 20 °C)[3] |
| Isotopic Enrichment | Typically ≥98 atom % D | Not Applicable |
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and maintain the isotopic and chemical purity of 5-Chloro-2-pyridinamine-d3.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature.[1] | The compound is stable at ambient temperatures. Some suppliers of the non-deuterated analogue recommend storage at 2-8°C for long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. | The non-deuterated analogue is known to be light-sensitive. Photodegradation can occur upon exposure to UV light.[4] |
| Moisture | Keep in a dry environment. Store in a tightly sealed container. | To prevent hydrolysis and degradation. |
| Shelf Life | Stable if stored under recommended conditions. It is recommended to re-analyze for chemical purity after three years.[1] | To ensure the compound meets the required specifications for use. |
For handling, it is advised to use personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of dust.
Caption: Workflow for proper handling and storage of 5-Chloro-2-pyridinamine-d3.
Stability Profile and Degradation Pathways
While specific stability studies on 5-Chloro-2-pyridinamine-d3 are not extensively published, data from its non-deuterated counterpart, 2-amino-5-chloropyridine, provides valuable insights into its potential degradation pathways. The compound is generally stable under normal temperatures and pressures but can degrade under certain conditions.[5][6]
Incompatible Materials:
-
Strong oxidizing agents: Can lead to vigorous reactions and degradation of the compound.[5]
Conditions to Avoid:
-
Exposure to light: Direct photolysis and photocatalytic degradation can occur, especially in aqueous solutions under UV illumination.[4]
-
Excess heat: While stable at room temperature, strong heating can lead to decomposition.[7]
-
Dust formation: Minimizing dust generation is a general good handling practice.[5]
Hazardous Decomposition Products: Upon combustion or thermal decomposition, the following hazardous substances may be formed:
A significant degradation pathway for the non-deuterated analogue is photodegradation. Studies have shown that in the presence of UV light, 2-amino-5-chloropyridine in aqueous solution can undergo dechlorination and degradation of the pyridine ring.[4] The formation of acidic intermediates, chloride, and nitrate ions has been observed during this process.[4]
Caption: Factors leading to the degradation of 5-Chloro-2-pyridinamine-d3.
Experimental Protocols for Purity and Stability Assessment
To ensure the quality of 5-Chloro-2-pyridinamine-d3, particularly after prolonged storage, purity assessment is crucial. The following are examples of analytical methods, based on those used for the non-deuterated analogue, that can be adapted for purity and stability studies.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of the compound and detecting any non-volatile impurities or degradation products.
-
Principle: Reverse-phase HPLC separates compounds based on their polarity. The analyte is quantified using a UV detector.
-
Methodology:
-
Column: A C18 column (e.g., 150 x 4.6 mm, 2.7 µm) is typically used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3 with phosphoric acid) and an organic solvent like methanol or acetonitrile.[8] A common mobile phase is a 50:50 (v/v) mixture of pH 3 water and methanol.[8] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[9]
-
Flow Rate: A typical flow rate is 0.7 to 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength of 254 nm is suitable for this compound.[8]
-
Temperature: The column temperature is maintained at a constant temperature, for example, 40°C.[8]
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol) and diluted to an appropriate concentration with the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the main compound is compared to the total area of all peaks to determine purity. The presence of new peaks in aged samples can indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification
This method is highly sensitive and specific, making it ideal for identifying and quantifying trace levels of degradation products.
-
Principle: LC separates the components of a mixture, which are then ionized and detected by a mass spectrometer, providing mass-to-charge ratio information for structural elucidation.
-
Methodology:
-
LC System: A standard HPLC or UPLC system is used for separation, often with a C18 column.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Analysis: By comparing the mass spectra of samples stored under stress conditions (e.g., elevated temperature, light exposure) with a control sample, degradation products can be identified. The method can be validated for the quantification of known degradation products.[10]
-
Conclusion
5-Chloro-2-pyridinamine-d3 is a stable compound when stored under the recommended conditions of room temperature, in a tightly sealed container, protected from light and moisture. While specific quantitative stability data for the deuterated form is limited, information from its non-deuterated analogue provides a strong basis for understanding its potential degradation pathways, which primarily involve photodegradation and reaction with strong oxidizing agents. Regular purity assessment using techniques such as HPLC is recommended, especially for lots stored for extended periods. Adherence to the storage and handling guidelines outlined in this document will ensure the long-term integrity and reliability of 5-Chloro-2-pyridinamine-d3 for research applications.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-chloropyridine | SIELC Technologies [sielc.com]
- 10. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Chloro-2-pyridinamine in Human Plasma by LC-MS/MS using 5-Chloro-2-pyridinamine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative analysis of 5-Chloro-2-pyridinamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 5-Chloro-2-pyridinamine, also known as 2-amino-5-chloropyridine (ACP), is a critical degradation product of the hypnotic drug zopiclone. The instability of zopiclone in biological matrices can lead to inaccurate quantification, making the monitoring of 5-Chloro-2-pyridinamine essential for reliable pharmacokinetic and forensic toxicological studies.[1][2][3] This method utilizes a stable isotope-labeled internal standard, 5-Chloro-2-pyridinamine-d3, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.
Introduction
Zopiclone is a widely prescribed hypnotic agent for the treatment of insomnia. However, it is known to be unstable in biological samples, particularly in whole blood and urine, where it can degrade to form 5-Chloro-2-pyridinamine.[1][4][5] This degradation can occur during sample collection, storage, and processing, leading to an underestimation of the actual zopiclone concentration and a concurrent increase in the concentration of its degradation product.[1] Therefore, the simultaneous quantification of zopiclone, its major metabolites, and 5-Chloro-2-pyridinamine is crucial for the correct interpretation of analytical results in clinical and forensic settings.[4][5]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as 5-Chloro-2-pyridinamine-d3, is chemically identical to the analyte of interest, ensuring that it co-elutes and experiences similar ionization effects in the mass spectrometer. This co-elution allows for effective correction of matrix-induced ion suppression or enhancement, as well as variations in extraction recovery and sample injection volume, leading to improved data quality.
This application note outlines a comprehensive LC-MS/MS method for the extraction and quantification of 5-Chloro-2-pyridinamine from human plasma, employing 5-Chloro-2-pyridinamine-d3 as the internal standard. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation parameters.
Experimental Protocols
Materials and Reagents
-
5-Chloro-2-pyridinamine (Analyte)
-
5-Chloro-2-pyridinamine-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Chloro-2-pyridinamine and 5-Chloro-2-pyridinamine-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 5-Chloro-2-pyridinamine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-Chloro-2-pyridinamine-d3 stock solution in a 50:50 (v/v) mixture of methanol and water.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of 5-Chloro-2-pyridinamine from human plasma.
-
Pipette 100 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 75 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - to be optimized in the laboratory):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Chloro-2-pyridinamine | 129.0 | 93.0 | 100 | 25 |
| 5-Chloro-2-pyridinamine-d3 | 132.0 | 96.0 | 100 | 25 |
Note: The specific MRM transitions and collision energies for 5-Chloro-2-pyridinamine and its deuterated internal standard should be optimized experimentally to achieve the best sensitivity and specificity.
Data Presentation
The following tables represent typical quantitative data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| 5-Chloro-2-pyridinamine | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | < 15 | < 15 | ± 20 | ± 20 |
| Low QC | 3 | < 15 | < 15 | ± 15 | ± 15 |
| Mid QC | 100 | < 15 | < 15 | ± 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 | ± 15 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3 | 0.95 - 1.05 | > 85 |
| High QC | 800 | 0.95 - 1.05 | > 85 |
Visualizations
Caption: Experimental workflow for the extraction and analysis of 5-Chloro-2-pyridinamine.
Caption: Role of the internal standard in the LC-MS/MS assay.
Conclusion
This application note provides a framework for a robust and reliable LC-MS/MS method for the quantification of 5-Chloro-2-pyridinamine in human plasma using its deuterated internal standard, 5-Chloro-2-pyridinamine-d3. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring data integrity, which is especially critical in regulated bioanalysis and forensic toxicology where the stability of the parent drug, zopiclone, is a concern. The described protocol, including protein precipitation for sample preparation and a standard reverse-phase chromatographic separation, offers a rapid and efficient workflow suitable for high-throughput analysis. Laboratories should perform a full method validation to establish performance characteristics specific to their instrumentation and sample matrices.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens [diva-portal.org]
- 3. A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of 5-Chloro-2-pyridinamine using Isotope Dilution Mass Spectrometry with 5-Chloro-2-pyridinamine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 5-Chloro-2-pyridinamine in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes a stable isotope-labeled internal standard, 5-Chloro-2-pyridinamine-d3, to achieve high accuracy and precision. Isotope dilution is a premier analytical technique that minimizes variations arising from sample preparation and matrix effects, making it a definitive method for quantification.[1][2][3][4] This protocol is designed for researchers in pharmaceutical development, chemical analysis, and related fields requiring robust and reliable quantification of this compound.
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[4][5][6] The analyte and the isotopic standard are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[6] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, as the ratio is unaffected by variations in sample recovery.[6][7]
Key Principles of IDMS:
-
A known quantity of an isotopically labeled standard (e.g., 5-Chloro-2-pyridinamine-d3) is added to the sample containing the analyte (5-Chloro-2-pyridinamine).
-
The sample is homogenized to ensure complete mixing of the analyte and the standard.[7]
-
The sample is then processed, which may include extraction, purification, and chromatographic separation.
-
The ratio of the analyte to the isotopically labeled standard is measured using a mass spectrometer.
-
The concentration of the analyte is calculated based on this measured ratio and the known amount of the added standard.
Materials and Reagents
| Material/Reagent | Supplier | Grade | Notes |
| 5-Chloro-2-pyridinamine | Sigma-Aldrich | Analytical Standard | Also known as 2-Amino-5-chloropyridine.[8][9][10][11][12][13] |
| 5-Chloro-2-pyridinamine-d3 | LGC Standards | Isotopic Standard | CAS No. 1093384-99-6.[14] |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade | |
| Formic Acid | Sigma-Aldrich | LC-MS Grade | |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm | |
| Solid Phase Extraction (SPE) Cartridges | Waters | Oasis HLB | Or equivalent |
Experimental Protocols
Preparation of Standard Solutions
3.1.1. Primary Stock Solution of 5-Chloro-2-pyridinamine (Analyte):
-
Accurately weigh approximately 10 mg of 5-Chloro-2-pyridinamine.
-
Dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Store at 4°C in an amber vial.
3.1.2. Primary Stock Solution of 5-Chloro-2-pyridinamine-d3 (Internal Standard):
-
Accurately weigh approximately 1 mg of 5-Chloro-2-pyridinamine-d3.
-
Dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Store at 4°C in an amber vial.
3.1.3. Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the primary analyte stock solution with 50:50 (v/v) acetonitrile/water.
-
Spike each calibration standard and the quality control (QC) samples with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation
The following is a general protocol for extraction from a biological matrix (e.g., plasma). This may need to be optimized based on the specific sample matrix.
-
Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of 5-Chloro-2-pyridinamine-d3 to each sample, calibrator, and QC sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Analysis
3.3.1. Liquid Chromatography Conditions: A reverse-phase HPLC method is suitable for the separation of 5-Chloro-2-pyridinamine.[8][15]
| Parameter | Value |
| Column | C18 column (e.g., 150 x 4.6 mm, 2.7 µm)[15] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[15] |
3.3.2. Mass Spectrometry Conditions: The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions: The specific precursor and product ions for 5-Chloro-2-pyridinamine and its d3-labeled internal standard need to be determined by infusing the individual standard solutions into the mass spectrometer. The molecular weight of 5-Chloro-2-pyridinamine is 128.56 g/mol , and for the d3 variant, it is 131.58 g/mol .[9][14]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Chloro-2-pyridinamine | To be determined (e.g., 129.0) | To be determined | To be optimized |
| 5-Chloro-2-pyridinamine-d3 | To be determined (e.g., 132.0) | To be determined | To be optimized |
Data Analysis and Quantification
The concentration of 5-Chloro-2-pyridinamine in the samples is determined by constructing a calibration curve.
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Calibration Curve: Plot the peak area ratio against the concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x is typically used.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 5-Chloro-2-pyridinamine.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 5-Chloro-2-pyridinamine using Isotope Dilution Mass Spectrometry with its deuterated analog, 5-Chloro-2-pyridinamine-d3. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability, making this method suitable for demanding applications in pharmaceutical research and development. The provided protocol can be adapted and optimized for various sample matrices and instrumentation.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. an-isotope-dilution-mass-spectrometry-overview-tips-and-applications-for-the-measurement-of-radionuclides - Ask this paper | Bohrium [bohrium.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 8. 2-Amino-5-chloropyridine | SIELC Technologies [sielc.com]
- 9. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 11. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 12. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 13. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 14. 2-Amino-5-chloropyridine-3,4,6-d3 | LGC Standards [lgcstandards.com]
- 15. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Zopiclone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of zopiclone in human plasma. The method utilizes 5-Chloro-2-pyridinamine-d3 as a stable, deuterated internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Introduction
Zopiclone is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1][2] Accurate and reliable quantification of zopiclone in biological matrices is crucial for clinical and forensic investigations.[1] LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4][5] The use of a stable isotope-labeled internal standard, such as 5-Chloro-2-pyridinamine-d3, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality quantitative data.[6] This application note presents a fully validated LC-MS/MS method for the determination of zopiclone in human plasma.
Experimental
Materials and Reagents
-
Zopiclone (Reference Standard)
-
5-Chloro-2-pyridinamine-d3 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
Standard Solutions
Stock solutions of zopiclone (1 mg/mL) and 5-Chloro-2-pyridinamine-d3 (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Sample Preparation
A liquid-liquid extraction was employed for sample preparation.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL 5-Chloro-2-pyridinamine-d3).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 1.00 | 10 |
| 4.00 | 90 |
| 4.50 | 90 |
| 4.60 | 10 |
| 6.00 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | |
| Analyte | Q1 Mass (Da) |
| Zopiclone | 389.1 |
| Zopiclone (Qualifier) | 389.1 |
| 5-Chloro-2-pyridinamine-d3 (IS) | 132.1 |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for zopiclone in human plasma. The coefficient of determination (r²) was consistently >0.995.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Zopiclone | 0.5 - 500 | y = 0.015x + 0.002 | >0.995 |
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 8.5 | ± 10.2 | ≤ 9.8 | ± 11.5 |
| LQC | 1.5 | ≤ 6.2 | ± 7.8 | ≤ 7.5 | ± 8.9 |
| MQC | 75 | ≤ 5.1 | ± 4.5 | ≤ 6.3 | ± 5.7 |
| HQC | 400 | ≤ 4.8 | ± 3.9 | ≤ 5.9 | ± 4.2 |
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 5: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 88.5 ± 4.2 | 95.1 ± 3.5 |
| HQC | 91.2 ± 3.8 | 97.3 ± 2.9 |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantitation of zopiclone in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study Sample Preparation Using 5-Chloro-2-pyridinamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of plasma samples for pharmacokinetic (PK) studies using 5-Chloro-2-pyridinamine-d3 as an internal standard (IS). 5-Chloro-2-pyridinamine is a key metabolite and potential degradation product of several pharmaceutical compounds.[1] Accurate quantification of such small molecules in biological matrices is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The use of a stable isotope-labeled internal standard like 5-Chloro-2-pyridinamine-d3 is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample processing and matrix effects.
The following protocols are based on established bioanalytical methods for similar small molecule amines and provide a robust framework for method development and validation.[1][2]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
5-Chloro-2-pyridinamine
-
5-Chloro-2-pyridinamine-d3 (IS)[3]
-
-
Biological Matrix: K2-EDTA human plasma (or other relevant species)
-
Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-Chloro-2-pyridinamine and 5-Chloro-2-pyridinamine-d3 into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Intermediate Stock Solutions (100 µg/mL):
-
Dilute the primary stock solutions 1:10 with a 50:50 (v/v) mixture of methanol and water.
-
-
Calibration Standard and Quality Control (QC) Working Solutions:
-
Prepare a series of working solutions for calibration standards and QCs by serially diluting the intermediate stock solution of 5-Chloro-2-pyridinamine with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the intermediate stock solution of 5-Chloro-2-pyridinamine-d3 with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL. This concentration may need to be optimized during method development.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma.[2]
-
Sample Aliquoting:
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknown study samples) into 1.5 mL microcentrifuge tubes.
-
-
Addition of Internal Standard:
-
Add 25 µL of the IS working solution (100 ng/mL 5-Chloro-2-pyridinamine-d3) to all tubes except for the blank matrix samples.
-
To the blank matrix tubes, add 25 µL of the 50:50 methanol/water diluent.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each tube.
-
-
Vortexing and Centrifugation:
-
Vortex mix all samples for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[2]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Injection:
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Data Presentation
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 129.0 -> 112.0) |
| MRM Transition (IS) | To be determined experimentally (e.g., m/z 132.0 -> 115.0) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
Table 2: Representative Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 95 - 105% |
| Recovery | > 85% |
Mandatory Visualizations
Diagram 1: Sample Preparation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
Diagram 2: Logical Relationship for Bioanalytical Method
Caption: Key components of the bioanalytical method.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloropyridine-3,4,6-d3 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Bioanalytical Method Development Utilizing Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of quantitative bioanalysis, particularly within drug discovery and development, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS), is a widely adopted strategy to enhance method robustness and reliability.[1][2] Deuterated internal standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis.[3] This co-elution and similar ionization behavior effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][4]
These application notes provide a comprehensive guide to developing and validating bioanalytical methods using deuterated standards, complete with detailed experimental protocols, data presentation guidelines, and visual workflows to aid in method design and implementation.
Key Considerations for Using Deuterated Internal Standards
While deuterated standards are the preferred choice for many bioanalytical applications, several factors must be considered to ensure their proper use and to avoid potential pitfalls:
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment and be free from significant amounts of the unlabeled analyte.[5] Contamination with the unlabeled analyte can lead to an overestimation of the analyte concentration.[4]
-
Stability of Deuterium Labels: The deuterium atoms should be placed on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[6] Labeling on heteroatoms like oxygen or nitrogen should be avoided.[6]
-
Mass Shift: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the deuterated standard is necessary to prevent isotopic crosstalk and ensure accurate measurement.[4]
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure that both experience the same matrix effects at the same time.[1] However, minor chromatographic shifts can sometimes occur due to the deuterium isotope effect.[7]
-
Potential for Altered Fragmentation: In some cases, the presence of deuterium can alter the fragmentation pattern of the molecule in the mass spectrometer. This should be evaluated during method development.[2]
Experimental Protocols
The following are generalized protocols for the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS. These should be optimized for each specific analyte and matrix.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the drug reference standard and dissolve it in an appropriate solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Deuterated Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in the same manner as the analyte stock solution.
-
Analyte Working Solutions (for Calibration Curve and Quality Control Samples): Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to cover the desired calibration range.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the same solvent as the analyte working solutions to a final concentration that provides an appropriate response in the mass spectrometer.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[1]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, QC, or unknown sample).
-
Spiking with Internal Standard: Add 20 µL of the IS working solution (e.g., 100 ng/mL) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These must be optimized for the specific analyte and internal standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for small molecule analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MS/MS Transitions: The precursor and product ions for both the analyte and the deuterated internal standard should be optimized by direct infusion. The most intense and specific transitions should be selected for multiple reaction monitoring (MRM).
Data Presentation
Quantitative data from bioanalytical method validation studies should be summarized in clear and concise tables. This allows for easy assessment of the method's performance.
Table 1: Accuracy and Precision of Sirolimus Quantification with and without a Deuterated Internal Standard
| Internal Standard | Analyte Concentration (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (% Bias) |
| SIR-d3 (Deuterated) | 5.0 | 3.5 | 4.2 | -2.1 |
| 15.0 | 2.7 | 3.8 | 1.5 | |
| 25.0 | 2.9 | 3.1 | 0.8 | |
| DMR (Analogue) | 5.0 | 8.2 | 9.7 | -5.4 |
| 15.0 | 7.6 | 8.9 | 3.2 | |
| 25.0 | 7.9 | 9.1 | 2.5 |
Data synthesized from a study on sirolimus, demonstrating the improved precision with a deuterated internal standard.[8]
Table 2: Linearity of Calibration Curve for 5-HIAA in Urine
| Nominal Concentration (µmol/L) | Calculated Concentration (µmol/L) | Accuracy (%) |
| 5.0 | 4.8 | 96.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 51.2 | 102.4 |
| 100.0 | 98.7 | 98.7 |
| 250.0 | 255.1 | 102.0 |
| 500.0 | 495.5 | 99.1 |
| 750.0 | 742.3 | 99.0 |
| 1000.0 | 1015.0 | 101.5 |
Data based on a study for the quantification of 5-HIAA in urine using a deuterated internal standard.[3]
Visualizations
Experimental Workflow
Caption: General experimental workflow for bioanalysis using a deuterated internal standard.
Logic Diagram for Deuterated Standard Selection
Caption: Decision tree for the selection and validation of a deuterated internal standard.
References
- 1. texilajournal.com [texilajournal.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. cerilliant.com [cerilliant.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for the Chromatographic Separation of 5-Chloro-2-pyridinamine and its d3 Analog
This document provides a detailed protocol for the chromatographic separation of 5-Chloro-2-pyridinamine and its deuterated analog (5-Chloro-2-pyridinamine-d3). The method is based on reversed-phase high-performance liquid chromatography (HPLC) with UV detection, a common and reliable technique for the analysis of small organic molecules. This application note is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
5-Chloro-2-pyridinamine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its deuterated analog is often used as an internal standard in quantitative bioanalytical assays to improve accuracy and precision. The ability to chromatographically separate the labeled and unlabeled forms is crucial for isotope dilution mass spectrometry (IDMS) and for assessing the isotopic purity of the labeled compound. This protocol outlines a robust HPLC method for the baseline separation of 5-Chloro-2-pyridinamine and its d3 analog.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (150 x 4.6 mm, 2.7 µm) is recommended for optimal separation.[2]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Reagents: Orthophosphoric acid.[2]
-
Analytes: 5-Chloro-2-pyridinamine and 5-Chloro-2-pyridinamine-d3 (2-Amino-5-chloropyridine-3,4,6-d3).[3]
Preparation of Mobile Phase and Standards
-
Mobile Phase A: Water (pH adjusted to 3 with orthophosphoric acid).[2]
-
Mobile Phase B: Methanol.[2]
-
Mobile Phase Composition: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[2]
-
Standard Stock Solutions: Prepare individual stock solutions of 5-Chloro-2-pyridinamine and its d3 analog in methanol at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing both 5-Chloro-2-pyridinamine and its d3 analog at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 2.7 µm)[2] |
| Mobile Phase | Water (pH 3 with Orthophosphoric Acid) : Methanol (50:50, v/v)[2] |
| Flow Rate | 0.7 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 254 nm[2] |
Data Presentation
The following table summarizes the expected retention times for 5-Chloro-2-pyridinamine. The retention time for the d3 analog is expected to be slightly shorter due to the isotopic effect, though the exact value would need to be determined experimentally.
| Analyte | Expected Retention Time (min) |
| 5-Chloro-2-pyridinamine | ~ 4.0 (Estimated based on similar compounds) |
| 5-Chloro-2-pyridinamine-d3 | Slightly less than the unlabeled compound |
Experimental Workflow
The following diagram illustrates the logical workflow for the chromatographic separation of 5-Chloro-2-pyridinamine and its d3 analog.
Caption: Workflow for the HPLC separation and analysis of 5-Chloro-2-pyridinamine and its d3 analog.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in an isotope dilution mass spectrometry experiment where this separation method would be critical.
Caption: Logical flow of an isotope dilution experiment utilizing chromatographic separation.
Conclusion
The described HPLC method provides a reliable and robust approach for the separation of 5-Chloro-2-pyridinamine and its deuterated analog. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. This protocol is a valuable tool for researchers and scientists involved in the development and quality control of pharmaceuticals containing this chemical entity.
References
- 1. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloropyridine-3,4,6-d3 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Detection of 5-Chloro-2-pyridinamine-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-pyridinamine is a primary degradation product of the non-benzodiazepine hypnotic agent, zopiclone. Monitoring its levels in biological matrices is crucial for understanding the stability and pharmacokinetics of the parent drug. The use of a stable isotope-labeled internal standard, such as 5-Chloro-2-pyridinamine-d3, is essential for accurate quantification by mass spectrometry, as it compensates for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the sensitive and specific detection of 5-Chloro-2-pyridinamine and its deuterated analog (5-Chloro-2-pyridinamine-d3) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Chloro-2-pyridinamine | 5-chloropyridin-2-amine | C₅H₅ClN₂ | 128.56 |
| 5-Chloro-2-pyridinamine-d3 | 5-chloro-3,4,6-trideuteriopyridin-2-amine | C₅D₃H₂ClN₂ | 131.58 |
Mass Spectrometry Parameters
The following parameters are recommended for the detection of 5-Chloro-2-pyridinamine and its deuterated internal standard using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 5-Chloro-2-pyridinamine | 129.1 | 93.1 (Quantifier) | 100 | 25 | 20 |
| 129.1 | 76.1 (Qualifier) | 100 | 25 | 30 | |
| 5-Chloro-2-pyridinamine-d3 | 132.1 | 96.1 | 100 | 25 | 20 |
Experimental Workflow
The overall experimental workflow for the analysis of 5-Chloro-2-pyridinamine-d3 is depicted below.
Caption: A typical workflow for the quantitative analysis of 5-Chloro-2-pyridinamine.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the 5-Chloro-2-pyridinamine-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for Urine)
-
To 500 µL of urine sample in a glass tube, add 10 µL of the 5-Chloro-2-pyridinamine-d3 internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 2 mL of an extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Data Analysis and Quantification
The concentration of 5-Chloro-2-pyridinamine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (5-Chloro-2-pyridinamine-d3). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Logical Relationship for Method Development
The development of a robust LC-MS/MS method involves the systematic optimization of several interconnected parameters.
Caption: Interdependencies in LC-MS/MS method development.
These notes and protocols provide a comprehensive starting point for the quantitative analysis of 5-Chloro-2-pyridinamine using its deuterated internal standard by LC-MS/MS. Method validation should be performed according to the specific requirements of the laboratory and regulatory guidelines.
Application Note: High-Throughput Bioanalysis of 5-Chloro-2-pyridinamine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-Chloro-2-pyridinamine in human plasma samples. 5-Chloro-2-pyridinamine is a known metabolite and degradation product of the hypnotic agent zopiclone.[1] Monitoring its levels in plasma is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation extraction procedure followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and sensitivity. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis in a research setting.
Introduction
5-Chloro-2-pyridinamine, also known as 2-amino-5-chloropyridine, is a primary degradation product of zopiclone and its main metabolites.[1] The instability of zopiclone in biological samples can lead to the formation of 5-Chloro-2-pyridinamine during sample storage, making its accurate quantification essential for the correct interpretation of pharmacokinetic data.[1] This note provides a detailed protocol for the extraction and quantification of 5-Chloro-2-pyridinamine from human plasma, employing a straightforward protein precipitation technique and a sensitive LC-MS/MS system.
Experimental
Materials and Reagents
-
5-Chloro-2-pyridinamine reference standard
-
5-Chloro-2-pyridinamine-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ-S)
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of 5-Chloro-2-pyridinamine from plasma samples.
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (5-Chloro-2-pyridinamine-d4).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reverse Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined empirically (e.g., m/z 129.0 -> 112.0) |
| MRM Transition (IS) | To be determined empirically (e.g., m/z 133.0 -> 116.0) |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500 °C |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of 5-Chloro-2-pyridinamine in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 1.8 minutes.
Method Validation
The method was validated according to standard bioanalytical guidelines.
Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Mid, High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3 | < 10 | 95 - 105 | < 10 | 93 - 107 |
| Mid QC | 50 | < 8 | 97 - 103 | < 8 | 96 - 104 |
| High QC | 400 | < 7 | 98 - 102 | < 7 | 97 - 103 |
Recovery: The extraction recovery of 5-Chloro-2-pyridinamine from human plasma was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| 5-Chloro-2-pyridinamine | 88.5 | 91.2 | 90.1 |
| Internal Standard | - | 92.5 | - |
Workflow Diagram
Caption: Experimental workflow for the bioanalysis of 5-Chloro-2-pyridinamine in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of 5-Chloro-2-pyridinamine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic and drug metabolism studies in a research environment.
References
Application Note: Quantitative Analysis of 5-Chloro-2-pyridinamine in Biological Matrices using its Deuterated Analog as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug metabolism and pharmacokinetic (DMPK) studies, the accurate identification and quantification of metabolites are critical for assessing the safety and efficacy of new chemical entities. 5-Chloro-2-pyridinamine is a known metabolite and degradation product of several pharmaceutical compounds, including the hypnotic agent zopiclone.[1][2][3][4] Due to the inherent variability of sample preparation and the potential for matrix effects in complex biological samples, a robust analytical method is required for reliable quantification.[5][6][7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[8] The gold standard for quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9][10] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This note describes a protocol for the quantitative analysis of 5-Chloro-2-pyridinamine using 5-Chloro-2-pyridinamine-d3 as an internal standard.
Principle of the Method
The ideal internal standard co-elutes with the analyte and experiences identical behavior during sample extraction, chromatography, and ionization.[8][9] 5-Chloro-2-pyridinamine-d3 serves as an ideal internal standard for 5-Chloro-2-pyridinamine because it shares the same physicochemical properties but has a mass difference of 3 Da, preventing isotopic crosstalk. By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, any sample-to-sample variation in extraction efficiency or signal suppression/enhancement in the MS source can be normalized.[5][9] The concentration of the analyte is determined by the ratio of the analyte's MS/MS response to that of the SIL-IS.
Experimental Protocols
Materials and Reagents
-
Analyte: 5-Chloro-2-pyridinamine (CAS: 1072-98-6)
-
Internal Standard (IS): 5-Chloro-2-pyridinamine-d3 (CAS: 1093384-99-6)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade) or Ammonium Acetate (LC-MS grade)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant), urine, or tissue homogenate
-
Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, autosampler vials, solid-phase extraction (SPE) cartridges or protein precipitation plates.
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Chloro-2-pyridinamine and 5-Chloro-2-pyridinamine-d3 (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (IS-WS): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High. These are prepared from a separate weighing of the analyte stock.
Sample Preparation (Protein Precipitation Method)
This protocol is a general example for plasma samples. Optimization may be required for other matrices.
-
Aliquoting: Pipette 100 µL of blank matrix, calibration standards, QC samples, or study samples into a 96-well plate or microcentrifuge tubes.
-
Spiking IS: Add 10 µL of the IS-WS (100 ng/mL) to all wells except for the blank matrix samples (to which 10 µL of 50:50 methanol:water is added).
-
Precipitation: Add 300 µL of cold acetonitrile to each well.
-
Mixing: Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilution (Optional): Add 200 µL of water with 0.1% formic acid to the supernatant to reduce the organic solvent concentration before injection.
-
Injection: Inject 5-10 µL of the final solution onto the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and must be optimized for the specific instrument used.
| Parameter | Example Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | See Table 1 below |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
Data Presentation
Table 1: Example Mass Spectrometer Parameters
Quantitative data relies on optimized Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Chloro-2-pyridinamine | 129.0 | 102.0 | 100 | 25 |
| 5-Chloro-2-pyridinamine-d3 (IS) | 132.0 | 105.0 | 100 | 25 |
| Note: Precursor and product ions are based on the monoisotopic mass of the [M+H]+ adduct and should be empirically optimized. The m/z for the chlorine-containing fragments will show a characteristic isotopic pattern (~3:1 ratio for 35Cl/37Cl).[11] |
Table 2: Example Calibration Curve Performance
The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting is typically used.
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.60 | 104.0 |
| 10.0 | 10.1 | 101.0 |
| 50.0 | 48.5 | 97.0 |
| 200.0 | 198.4 | 99.2 |
| 800.0 | 812.0 | 101.5 |
| 1000.0 (ULOQ) | 995.0 | 99.5 |
| Regression: y = 0.015x + 0.002; R²: 0.998 |
Table 3: Example Inter-day Accuracy and Precision Data
Method validation includes assessing the accuracy and precision of QC samples over several days.[12][13]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 |
| Low QC | 3.0 | 2.89 | 96.3 | 6.2 |
| Mid QC | 150.0 | 153.5 | 102.3 | 4.1 |
| High QC | 750.0 | 739.5 | 98.6 | 3.8 |
| Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision. |
Visualizations
Caption: General workflow for metabolite quantification using a stable isotope-labeled internal standard.
Caption: Rationale for using a co-eluting stable isotope-labeled internal standard (SIL-IS).
Caption: Potential origin of 5-Chloro-2-pyridinamine as a metabolite or degradation product.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 11. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. resolian.com [resolian.com]
Troubleshooting & Optimization
addressing isotopic cross-contamination in 5-Chloro-2-pyridinamine analysis
Welcome to the technical support center for the analysis of 5-Chloro-2-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to isotopic cross-contamination in the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in the context of 5-Chloro-2-pyridinamine analysis?
A1: Isotopic cross-contamination, also known as isotopic interference or crosstalk, occurs when the isotopic signature of the analyte (5-Chloro-2-pyridinamine) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1] 5-Chloro-2-pyridinamine contains a chlorine atom, which has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance).[2] This results in a characteristic M+2 isotopic peak in the mass spectrum, where 'M' is the mass of the molecule with ³⁵Cl. If a deuterated internal standard (e.g., 5-Chloro-2-pyridinamine-d₃) is used, the M+2 peak of the analyte can potentially interfere with the signal of the internal standard, leading to inaccuracies in quantification.
Q2: Why is addressing isotopic cross-contamination particularly important for 5-Chloro-2-pyridinamine?
A2: The presence of the chlorine atom in 5-Chloro-2-pyridinamine makes this issue particularly relevant. The natural abundance of the ³⁷Cl isotope is significant, meaning the M+2 peak will have a substantial intensity (approximately one-third of the monoisotopic peak).[3][4] This increases the likelihood of interference with the corresponding deuterated internal standard, which can lead to non-linear calibration curves and biased quantitative results.[2][5]
Q3: What are the common SIL-IS used for 5-Chloro-2-pyridinamine analysis?
A3: Deuterated analogs are commonly used as SIL-IS for 5-Chloro-2-pyridinamine. A commercially available and frequently utilized internal standard is 5-Chloro-2-pyridinamine-d₃. The deuterium labels increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte in the mass spectrometer.
Q4: How can I identify if isotopic cross-contamination is affecting my results?
A4: Signs of isotopic cross-contamination include:
-
Non-linear calibration curves: Particularly at the lower and higher ends of the concentration range.[5]
-
Inaccurate quality control (QC) sample results: Consistent positive or negative bias in QC samples.
-
Poor precision and accuracy: Especially at the lower limit of quantification (LLOQ).
-
Visible peaks in the internal standard channel when analyzing a high concentration of the analyte without any internal standard.
Troubleshooting Guide
Issue 1: Non-linear calibration curve with a positive bias at the low end.
Possible Cause: Contribution from the analyte's M+2 isotope peak to the internal standard signal.
Solutions:
-
Mathematical Correction: Employ a non-linear calibration model that accounts for the isotopic interference.[1] This involves experimentally determining the contribution of the analyte to the internal standard signal and incorporating this into the regression analysis.
-
Optimize Internal Standard Concentration: Increasing the concentration of the SIL-IS can sometimes mitigate the relative contribution of the analyte's isotopic peak, though this may not be suitable for all assays and can be costly.[2]
-
Monitor a Less Abundant Isotope of the Internal Standard: If the SIL-IS has multiple stable isotope labels, it may be possible to select a precursor ion for the IS that is less affected by the analyte's isotopic distribution.[5]
Issue 2: Inaccurate results and poor reproducibility.
Possible Cause: Impurities in the stable isotope-labeled internal standard. The SIL-IS may contain a small amount of the unlabeled analyte.
Solutions:
-
Verify the Isotopic Purity of the Internal Standard: Analyze a high concentration of the SIL-IS solution without the analyte to check for the presence of the unlabeled compound.
-
Source a Higher Purity Internal Standard: If significant impurities are detected, it is advisable to obtain a new batch of the SIL-IS with higher isotopic purity.
-
Mathematical Correction for Impurity: Similar to correcting for analyte-to-IS interference, a mathematical correction can be applied if the level of impurity is known and consistent.[1]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 5-Chloro-2-pyridinamine in Biological Matrices
This protocol is based on methodologies for the analysis of zopiclone and its metabolites, including 5-Chloro-2-pyridinamine (ACP).[6][7]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma or whole blood, add 300 µL of acetonitrile containing the internal standard (5-Chloro-2-pyridinamine-d₃).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Chloro-2-pyridinamine | 129.0 | 94.0 |
| 5-Chloro-2-pyridinamine-d₃ (IS) | 132.0 | 97.0 |
Note: These are proposed transitions and should be optimized on the specific instrument being used.
Quantitative Data Summary
Table 1: Natural Isotopic Abundance of Chlorine
| Isotope | Natural Abundance (%) |
| ³⁵Cl | ~75.8 |
| ³⁷Cl | ~24.2 |
Data sourced from various chemistry resources.[2]
Table 2: Theoretical Isotopic Distribution for 5-Chloro-2-pyridinamine (C₅H₅ClN₂)
| Ion | Relative Abundance (%) |
| M (¹²C₅¹H₅³⁵ClN₂) | 100 |
| M+1 | 5.9 |
| M+2 | 32.1 |
Calculated based on natural isotopic abundances.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. GCMS Section 6.5 [people.whitman.edu]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Peak Shape for 5-Chloro-2-pyridinamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of 5-Chloro-2-pyridinamine.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing peak tailing with 5-Chloro-2-pyridinamine on a standard C18 column?
Peak tailing for basic compounds like 5-Chloro-2-pyridinamine on traditional silica-based C18 columns is a common issue. The primary cause is often the interaction between the basic amine group on the analyte and acidic silanol groups on the silica surface of the stationary phase. These interactions lead to secondary retention mechanisms, resulting in asymmetrical peak shapes.
To address peak tailing, consider the following solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. By lowering the pH with an acidic modifier, the amine group of 5-Chloro-2-pyridinamine will be protonated. This reduces its interaction with the silanol groups. For Mass Spectrometry (MS) incompatible applications, phosphoric acid can be used. For MS-compatible methods, formic acid is a suitable alternative.[1]
-
Use of a Low-Silanol Activity Column: Employing a column with low silanol activity, such as a Newcrom R1 column, can significantly improve peak shape by minimizing the sites for secondary interactions.[1]
-
Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to saturate the active sites on the stationary phase, thereby reducing peak tailing.
-
Column Temperature: Increasing the column temperature can sometimes improve peak symmetry by enhancing the kinetics of analyte interaction with the stationary phase. A common starting point is 40°C.[2]
2. My 5-Chloro-2-pyridinamine peak is broad. What are the potential causes and solutions?
Broad peaks can stem from several factors, ranging from issues with the HPLC system to the analytical method itself.
| Potential Cause | Recommended Solution |
| Extra-column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector. |
| Slow Injection/Large Injection Volume | Use a smaller injection volume and ensure the injection solvent is weaker than the mobile phase. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is optimal for the analyte and column. For 5-Chloro-2-pyridinamine, a mixture of acetonitrile and water with an acidic modifier is a good starting point.[1] |
3. I am experiencing peak fronting. What could be the reason?
Peak fronting is less common than tailing but can occur under certain conditions. The most frequent causes are:
-
Column Overload: Injecting too much sample can lead to a saturation of the stationary phase, causing some analyte molecules to travel faster, resulting in a fronting peak. Try diluting your sample.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column, leading to peak fronting. If possible, dissolve your sample in the mobile phase.
4. Can you provide a starting HPLC method for 5-Chloro-2-pyridinamine analysis?
Below are two reported methods that can be used as a starting point for method development.
| Parameter | Method 1 (MS-Compatible) | Method 2 (Non-MS) |
| Column | Newcrom R1 | C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | Water (pH 3 with Orthophosphoric Acid) : Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | MS or UV | UV at 254 nm |
| Column Temperature | Not Specified | 40°C |
Data adapted from SIELC Technologies and a study on a related compound, 5-amino-2-chloropyridine.[1][2]
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for 5-Chloro-2-pyridinamine
This protocol is a starting point for achieving good peak shape for 5-Chloro-2-pyridinamine using standard HPLC equipment.
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare water adjusted to pH 3.0 with orthophosphoric acid.
-
Organic Phase: HPLC-grade Methanol.
-
Final Mobile Phase: Mix the aqueous and organic phases in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
-
HPLC System Parameters:
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
-
Sample Preparation: Dissolve the 5-Chloro-2-pyridinamine standard or sample in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Diagrams
Caption: Troubleshooting workflow for addressing peak tailing of 5-Chloro-2-pyridinamine.
Caption: Logical workflow for troubleshooting broad chromatographic peaks.
References
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during your experiments.
Issue 1: Inaccurate Quantification and Poor Reproducibility
Q1: My quantitative results are inconsistent and inaccurate, even though I'm using a deuterated internal standard. What could be the problem?
A1: Several factors can lead to inaccurate quantification and poor reproducibility when using deuterated internal standards. The three most common culprits are isotopic exchange (back-exchange), chromatographic shifts leading to differential matrix effects, and issues with the purity of the internal standard.
Troubleshooting Guide:
-
Investigate Isotopic Exchange: The deuterium atoms on your internal standard may be exchanging with protons from your sample matrix or solvent. This is more likely to occur if the deuterium labels are on labile positions (e.g., -OH, -NH, -SH groups, or on a carbon atom adjacent to a carbonyl group).[1]
-
Action: Review the certificate of analysis for your deuterated standard to confirm the position of the deuterium labels. If the labels are in labile positions, consider sourcing a standard with labels in more stable positions (e.g., on an aromatic ring or a non-activated alkyl chain).
-
Experiment: Perform an isotopic stability experiment to assess the extent of back-exchange under your experimental conditions. (See Experimental Protocol A).
-
-
Assess Chromatographic Shift and Matrix Effects: Deuterated compounds can sometimes chromatograph slightly differently than their non-deuterated counterparts (isotopic effect).[2][3] If the analyte and internal standard elute at slightly different retention times, they may be affected differently by matrix components that suppress or enhance the mass spectrometry signal.[4][5]
-
Action: Carefully examine the co-elution of your analyte and internal standard peaks. A significant shift can be problematic.
-
Experiment: Conduct a matrix effect experiment to determine if differential ion suppression or enhancement is occurring. (See Experimental Protocol B).
-
-
Verify Isotopic Purity: The presence of unlabeled analyte in your deuterated internal standard can lead to an overestimation of the analyte concentration.
-
Action: Check the certificate of analysis for the isotopic purity of your standard.
-
Experiment: If in doubt, you can determine the isotopic purity of your standard using high-resolution mass spectrometry. (See Experimental Protocol C).
-
Issue 2: Chromatographic Peak Tailing or Splitting for the Internal Standard
Q2: I am observing tailing or splitting of the chromatographic peak for my deuterated internal standard, but not for my analyte. Why is this happening?
A2: This phenomenon can be related to the position of the deuterium label, which can in some cases influence the acidity or basicity of the molecule, leading to different interactions with the stationary phase. It can also be an indicator of on-column degradation or exchange.
Troubleshooting Guide:
-
Evaluate Chromatographic Conditions:
-
Action: Try modifying your mobile phase composition or gradient to see if the peak shape improves. A shallower gradient around the elution time of the internal standard might resolve the issue.
-
Action: Experiment with a different chromatography column with a different stationary phase chemistry.
-
-
Consider On-Column Exchange:
-
Action: If the deuterium labels are in labile positions, they might be exchanging on the analytical column. This can sometimes manifest as peak tailing.
-
Experiment: Perform the isotopic stability experiment (Protocol A) and analyze the sample immediately after preparation and after letting it sit in the autosampler to see if the peak shape degrades over time.
-
Quantitative Data Summary
Table 1: Illustrative Examples of Retention Time Shifts for Deuterated Internal Standards
| Compound Class | Number of Deuterium Atoms | Typical Retention Time Shift (Analyte RT - IS RT) in Reversed-Phase LC |
| Small Molecules (e.g., Steroids) | 3-5 | 0.02 - 0.10 min |
| Peptides | 3-6 per residue | 0.05 - 0.20 min |
| Fatty Acids | 4-8 | 0.03 - 0.15 min |
Table 2: Illustrative Examples of Deuterium Back-Exchange Rates
| Functional Group at Labeling Site | pH of Solution | Temperature (°C) | Estimated % Back-Exchange after 24 hours |
| Aromatic C-D | 7.4 | 25 | < 1% |
| Aliphatic C-D (non-activated) | 7.4 | 25 | < 1% |
| C-D alpha to Carbonyl | 7.4 | 25 | 5 - 15% |
| C-D alpha to Carbonyl | 9.0 | 37 | 20 - 40% |
| O-D, N-D, S-D | 7.4 | 25 | > 90% (rapid exchange) |
Table 3: Calculation of Matrix Effect, Recovery, and Process Efficiency [6][7]
| Parameter | Formula |
| Matrix Effect (ME) | (Peak Area in Post-Spike) / (Peak Area in Neat Solution) x 100% |
| Recovery (RE) | (Peak Area in Pre-Spike) / (Peak Area in Post-Spike) x 100% |
| Process Efficiency (PE) | (Peak Area in Pre-Spike) / (Peak Area in Neat Solution) x 100% |
-
Pre-Spike: Blank matrix spiked with the analyte and internal standard before extraction.
-
Post-Spike: Blank matrix extract spiked with the analyte and internal standard after extraction.
-
Neat Solution: Analyte and internal standard in a clean solvent at the same concentration as the spiked samples.
Experimental Protocols
Protocol A: Assessing Isotopic Stability and Back-Exchange
Objective: To determine if deuterium atoms are exchanging with protons from the sample matrix or solvent under the experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in the sample matrix (e.g., plasma, urine) at a concentration similar to that used in your analytical method.
-
Prepare a control sample of the deuterated internal standard in a non-protic solvent (e.g., acetonitrile) at the same concentration.
-
-
Incubation:
-
Incubate both samples under the same conditions as your typical sample preparation and analysis (e.g., temperature, time). It is advisable to test multiple time points (e.g., 0, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples by mass spectrometry, acquiring full scan spectra.
-
-
Data Analysis:
-
Examine the mass spectrum of the deuterated internal standard in both the matrix and the control solvent.
-
Look for the appearance or increase in intensity of ions at lower m/z values corresponding to the loss of one or more deuterium atoms.
-
Calculate the percentage of back-exchange by comparing the peak areas of the fully deuterated and partially de-deuterated species.
-
Protocol B: Assessing Matrix Effects and Analyte Recovery[6][8][9]
Objective: To quantify the extent of matrix-induced ion suppression or enhancement and to determine the recovery of the analyte and internal standard from the sample matrix.
Methodology:
-
Prepare Three Sets of Samples (in triplicate):
-
Set 1 (Neat Solution): Prepare standards at low, medium, and high concentrations of the analyte and a constant concentration of the internal standard in the final mobile phase solvent.
-
Set 2 (Pre-Spike): Spike blank biological matrix with the analyte at low, medium, and high concentrations and the internal standard at a constant concentration before the sample extraction procedure.
-
Set 3 (Post-Spike): Spike the extracted blank biological matrix with the analyte at low, medium, and high concentrations and the internal standard at a constant concentration after the sample extraction procedure.
-
-
Sample Processing:
-
Process Set 2 samples through the entire extraction procedure.
-
Process a blank matrix sample through the extraction procedure for the preparation of Set 3.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the mean peak areas for the analyte and internal standard in each set.
-
Use the formulas in Table 3 to calculate the Matrix Effect, Recovery, and Process Efficiency for both the analyte and the internal standard.
-
Interpretation: A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). If the matrix effect for the analyte and the internal standard are different, this indicates a differential matrix effect.
-
Protocol C: Determining the Isotopic Purity of a Deuterated Internal Standard[10][11][12][13]
Objective: To determine the percentage of the unlabeled analyte present in the deuterated internal standard stock.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration that gives a strong signal in the mass spectrometer.
-
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquire a high-resolution full scan mass spectrum in the region of the analyte and the internal standard.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled analyte and the corresponding peak for the fully deuterated internal standard.
-
Measure the peak intensities (areas) of both the unlabeled analyte (M+0) and the deuterated standard (M+n, where n is the number of deuterium atoms).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(M+n) / (Intensity(M+0) + Intensity(M+n))] x 100%
-
Note: This calculation should be corrected for the natural isotopic abundance of other elements (e.g., 13C) in the molecule. Many modern mass spectrometry software packages have tools to perform this deconvolution.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards.
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Experimental workflow for assessing matrix effects.
Caption: Impact of chromatographic shift on matrix effects.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Optimizing Extraction Recovery for 5-Chloro-2-pyridinamine
Welcome to the technical support center for the optimization of extraction recovery for 5-Chloro-2-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-Chloro-2-pyridinamine relevant to its extraction?
A1: Understanding the physicochemical properties of 5-Chloro-2-pyridinamine is crucial for optimizing its extraction. Key properties include its pKa, solubility in various solvents, and its partition coefficient (LogP). 5-Chloro-2-pyridinamine is a basic compound, meaning it can be protonated in acidic conditions to form a salt. This property is fundamental to its differential solubility in aqueous and organic phases at varying pH levels.
Physicochemical Properties of 5-Chloro-2-pyridinamine
| Property | Value | Implication for Extraction |
| Molecular Formula | C5H5ClN2 | - |
| Molecular Weight | 128.56 g/mol | - |
| Appearance | White to light brown crystalline solid | Visual identification. |
| Melting Point | 134-138 °C | Affects the physical state during handling. |
| Boiling Point | 257.8 °C at 760 mmHg | Relevant for solvent removal steps. |
| pKa (Predicted) | 4.67 ± 0.13 | The amino group is basic and will be protonated at pH < 4.67, increasing aqueous solubility. |
| Solubility | Soluble in water and ethanol.[1] Recrystallizes from petroleum ether.[2] | Provides a starting point for solvent selection. |
| LogP (Predicted) | 1.1 | Indicates a moderate lipophilicity, suggesting it can be extracted into organic solvents. |
Q2: Which organic solvents are recommended for the extraction of 5-Chloro-2-pyridinamine?
A2: The choice of solvent is critical for achieving high extraction recovery. While various solvents can be used, their effectiveness depends on the specific experimental conditions. Dichloroethane has been cited in literature for the extraction of 5-Chloro-2-pyridinamine.[3] Other common solvents for similar aromatic amines include ethyl acetate, diethyl ether, and chloroform. The ideal solvent should have high solubility for the free base form of 5-Chloro-2-pyridinamine, be immiscible with water, and have a boiling point that allows for easy removal.
Comparison of Common Organic Solvents for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Dichloroethane | 3.5 | 83.5 | 1.25 | Good solubility for many organic compounds; denser than water. |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | Less toxic than chlorinated solvents; good for moderately polar compounds. |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | High volatility, good solvent for many organics, but highly flammable. |
| Chloroform | 4.1 | 61.2 | 1.49 | Excellent solvent but has health and environmental concerns. |
| Toluene | 2.4 | 110.6 | 0.867 | Good for nonpolar compounds; higher boiling point. |
Q3: How does pH influence the extraction recovery of 5-Chloro-2-pyridinamine?
A3: The pH of the aqueous phase is the most critical parameter for the efficient extraction of 5-Chloro-2-pyridinamine. As a basic compound, its protonation state is pH-dependent.
-
In alkaline conditions (pH > 8): The amino group is in its neutral (free base) form. This form is less polar and therefore more soluble in organic solvents. To extract 5-Chloro-2-pyridinamine from an aqueous solution into an organic solvent, the aqueous phase should be basified.
-
In acidic conditions (pH < 4): The amino group is protonated, forming a positively charged pyridinium salt. This salt is highly polar and therefore more soluble in the aqueous phase. To back-extract 5-Chloro-2-pyridinamine from an organic phase into an aqueous solution, the organic phase should be washed with an acidic aqueous solution.
Expected Extraction Behavior of 5-Chloro-2-pyridinamine at Different pH Values
| pH Range | Predominant Form | Expected Solubility | Recommended Action |
| < 4 | Protonated (Salt) | High in Aqueous Phase | Back-extraction from organic to aqueous phase. |
| 4 - 8 | Mixture of Forms | Moderate in both phases | Avoid this range for efficient separation. |
| > 8 | Neutral (Free Base) | High in Organic Phase | Extraction from aqueous to organic phase. |
Q4: How can I quantify the amount of 5-Chloro-2-pyridinamine in my extracts to determine recovery?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying 5-Chloro-2-pyridinamine.[4] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. Detection is typically performed at a wavelength where 5-Chloro-2-pyridinamine has a strong absorbance, for instance, around 254 nm.[4] To determine recovery, you would compare the amount of 5-Chloro-2-pyridinamine in the extract to the initial amount in the starting material.
Experimental Protocols
Protocol 1: Optimizing Solvent Selection for Extraction
This protocol outlines a method for screening different organic solvents to determine the most effective one for extracting 5-Chloro-2-pyridinamine from an aqueous solution.
-
Prepare a Stock Solution: Prepare a standard aqueous solution of 5-Chloro-2-pyridinamine of a known concentration (e.g., 1 mg/mL).
-
pH Adjustment: Adjust the pH of the stock solution to > 8 using a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.
-
Solvent Screening:
-
In separate separatory funnels, place equal volumes of the pH-adjusted aqueous solution (e.g., 10 mL).
-
Add an equal volume of each organic solvent to be tested (e.g., 10 mL of dichloroethane, ethyl acetate, diethyl ether).
-
Stopper the funnels and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate completely.
-
-
Sample Collection: Carefully separate the aqueous and organic layers for each solvent system.
-
Quantification: Analyze the concentration of 5-Chloro-2-pyridinamine in both the aqueous and organic layers using a validated HPLC-UV method.
-
Calculate Distribution Coefficient and Recovery:
-
The distribution coefficient (D) is calculated as: D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase].
-
The percentage recovery in the organic phase is calculated as: % Recovery = (Amount in Organic Phase / Initial Total Amount) * 100.
-
Protocol 2: pH Optimization for Extraction and Back-Extraction
This protocol is designed to determine the optimal pH for both the initial extraction into an organic solvent and the subsequent back-extraction into an aqueous phase.
-
Prepare Aqueous Solutions: Prepare several aliquots of a standard aqueous solution of 5-Chloro-2-pyridinamine.
-
pH Gradient for Extraction: Adjust the pH of each aliquot to a different value within the alkaline range (e.g., pH 8, 9, 10, 11, 12).
-
Extraction: Perform a liquid-liquid extraction on each pH-adjusted aliquot with the chosen optimal organic solvent from Protocol 1.
-
Quantify Extraction Efficiency: Analyze the organic extracts to determine the recovery at each pH. The pH that yields the highest recovery is the optimum for extraction.
-
Prepare Organic Solution: Prepare a solution of 5-Chloro-2-pyridinamine in the chosen organic solvent.
-
pH Gradient for Back-Extraction: Prepare a series of acidic aqueous solutions with varying pH values (e.g., pH 1, 2, 3, 4).
-
Back-Extraction: Wash the organic solution with each of the acidic aqueous solutions.
-
Quantify Back-Extraction Efficiency: Analyze the aqueous layers to determine the amount of 5-Chloro-2-pyridinamine recovered. The pH that yields the highest recovery in the aqueous phase is the optimum for back-extraction.
Troubleshooting Guide
Issue 1: Low Extraction Recovery
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase. | Ensure the pH is sufficiently alkaline (pH > 8) for extraction into the organic phase and sufficiently acidic (pH < 4) for back-extraction into the aqueous phase. Use a calibrated pH meter for accurate measurements. |
| Inappropriate organic solvent. | The chosen solvent may have low solubility for 5-Chloro-2-pyridinamine. Refer to Protocol 1 to screen for a more effective solvent. |
| Insufficient mixing. | Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes to maximize the surface area for mass transfer between the two phases. |
| Incomplete phase separation. | Allow sufficient time for the layers to separate completely. If an emulsion has formed, refer to the troubleshooting section on emulsions. |
| Analyte degradation. | 5-Chloro-2-pyridinamine may be unstable under certain conditions. Ensure the extraction is performed promptly and at an appropriate temperature. |
Issue 2: Emulsion Formation at the Interface
An emulsion is a stable mixture of two immiscible liquids, which can make phase separation difficult or impossible.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking. | While mixing is necessary, excessively vigorous shaking can lead to emulsion formation. Try gentle inversions of the separatory funnel instead of vigorous shaking. |
| Presence of surfactants or particulate matter. | If the sample contains impurities that act as emulsifying agents, filter the initial solution before extraction. |
| High concentration of the analyte. | Dilute the sample before extraction. |
How to Break an Emulsion:
-
Time: Allow the mixture to stand for a longer period.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Change in pH: A slight adjustment of the pH can sometimes destabilize the emulsion.
-
Addition of a different solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.
-
Filtration: Filter the mixture through a bed of Celite® or glass wool.
-
Centrifugation: Centrifuging the mixture can force the separation of the layers.
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-extraction of other basic compounds. | If the initial mixture contains other basic impurities, they may be co-extracted. Consider a purification step after extraction, such as recrystallization or column chromatography. |
| Carryover of the aqueous phase. | Ensure a clean separation of the layers. After draining the lower layer, it can be helpful to wash the separatory funnel with a small amount of the extraction solvent to remove any residual droplets of the other phase. |
| Solvent impurities. | Use high-purity solvents for extraction. |
Visual Guides
References
- 1. 2-Amino-5-chloropyridine [stonechem.com.cn]
- 2. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring isotopic homogenization of sample and spike
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring complete isotopic homogenization of sample and spike for accurate and precise results in isotope dilution analysis (IDA).
Frequently Asked Questions (FAQs)
Q1: What is isotopic homogenization, and why is it critical?
A1: Isotopic homogenization, or equilibration, is the process of ensuring that the isotopically labeled internal standard (spike) is completely and uniformly mixed with the naturally occurring analyte in the sample.[1] This means that the spike and the analyte should be in the same chemical form and subjected to the same sample preparation steps.[2] Complete homogenization is the fundamental basis of isotope dilution analysis (IDA) because it ensures that any subsequent sample loss during the analytical procedure affects the spike and the native analyte equally, thus maintaining the accuracy of the final measurement.[1][2]
Q2: How can I be sure that my sample and spike have reached isotopic equilibrium?
A2: Achieving confidence in isotopic equilibration involves a combination of robust sample preparation techniques and validation experiments. Here are some key indicators and methods:
-
Varying Equilibration Time: Analyze samples after different equilibration times (e.g., mixing, heating, or digestion). If the calculated analyte concentration remains constant beyond a certain time point, it suggests that equilibrium has been reached.
-
Harsh Digestion Methods: Employing vigorous digestion methods, such as acid digestion with heating or microwave-assisted digestion, can break down complex sample matrices and facilitate the mixing of the spike and analyte.
-
Spike Recovery Experiments: While not a direct measure of isotopic equilibration, spike recovery experiments can help identify matrix effects that might hinder homogenization. Unacceptable spike recoveries may indicate a problem with the sample preparation procedure that could also affect equilibration.[3][4]
Q3: What are the common causes of incomplete isotopic homogenization?
A3: Several factors can lead to incomplete equilibration between the sample and the spike:
-
Complex Sample Matrix: The analyte may be strongly bound to components of the sample matrix (e.g., proteins, soil particles), making it difficult for the spike to interact with it.
-
Different Chemical Forms: If the spike and the analyte are in different chemical forms (e.g., different oxidation states, bound vs. free), they may not behave identically during sample preparation.
-
Insufficient Mixing or Reaction Time: Inadequate mixing, heating, or allowing insufficient time for the equilibration reaction to complete can result in non-uniform distribution of the spike.
-
Precipitation or Adsorption: The analyte or spike may precipitate out of solution or adsorb to container walls if the sample conditions (e.g., pH, solvent) are not optimal.
Q4: What is the ideal spike-to-sample ratio?
A4: The optimal ratio of the amount of spike to the amount of analyte in the sample is often considered to be around 1:1.[5] However, the ideal ratio can vary depending on the specific element and the isotopic composition of the sample and spike. The goal is to choose a ratio that minimizes the error propagation in the final calculated concentration. It is recommended to use a spike that is highly enriched in an isotope that has a low natural abundance in the sample.[5]
Troubleshooting Guide
This guide addresses common issues encountered during isotopic homogenization and provides step-by-step solutions.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible results | Incomplete isotopic equilibration. | - Increase the equilibration time or temperature. - Employ a more vigorous sample digestion method (e.g., microwave digestion). - Use sonication to improve mixing. - Ensure the spike is added as early as possible in the sample preparation workflow. |
| Low spike recovery | - Matrix effects interfering with the measurement. - Loss of analyte and/or spike before equilibration is achieved.[2] - Degradation of the analyte or spike. | - Perform a spike recovery experiment to confirm matrix effects.[3] - If matrix effects are present, modify the sample cleanup procedure to remove interfering substances. - Analyze the sample using the method of standard additions.[3] - Ensure the stability of the analyte and spike under the experimental conditions. |
| High spike recovery | - Spectral interferences from other components in the sample.[2] - Contamination of the sample with the analyte. | - Check for and resolve any spectral interferences in the mass spectrometer. - Analyze a method blank to check for contamination. |
| Analyte concentration is dependent on the amount of spike added | Incomplete equilibration where the spike and analyte are not behaving as a single homogenous pool. | - Re-evaluate the entire sample preparation procedure. - Consider using a different chemical form of the spike that more closely matches the native analyte. - Consult literature for validated methods for your specific analyte and matrix. |
Experimental Protocols
Protocol 1: Generic Procedure for Isotopic Equilibration using Acid Digestion
This protocol provides a general workflow for achieving isotopic homogenization for elemental analysis in solid samples using acid digestion.
-
Sample Weighing: Accurately weigh a known amount of the homogenized solid sample into a clean digestion vessel.
-
Spike Addition: Add a precisely known amount of the isotopic spike solution to the sample. The spike should be added directly to the solid sample before the addition of any reagents.
-
Acid Addition: Add the appropriate digestion acid(s) (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) to the vessel. The choice of acid will depend on the sample matrix and the analyte of interest.
-
Digestion: Heat the sample and acid mixture. This can be done on a hot plate in a fume hood or using a microwave digestion system. The temperature and duration of the digestion should be sufficient to completely dissolve the sample and allow for equilibration.
-
Dilution: After cooling, dilute the digested sample to a known volume with deionized water.
-
Analysis: Analyze the diluted sample by mass spectrometry to determine the isotope ratio.
Visualizing the Workflow
Caption: Experimental workflow for isotopic homogenization.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting issues related to isotopic homogenization.
Caption: Troubleshooting flowchart for homogenization issues.
References
- 1. osti.gov [osti.gov]
- 2. Isotopic dilution | ISC Science [isc-science.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dpuadweb.depauw.edu [dpuadweb.depauw.edu]
- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
improving limit of quantification for 5-Chloro-2-pyridinamine analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of quantification (LOQ) for the analysis of 5-Chloro-2-pyridinamine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a low limit of quantification (LOQ) for 5-Chloro-2-pyridinamine?
A1: 5-Chloro-2-pyridinamine is a small, polar molecule, which can present several analytical challenges. These include poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, potential for ion suppression in mass spectrometry (MS), and low ionization efficiency. Overcoming these challenges is crucial for achieving the low detection levels often required for impurity analysis in pharmaceutical development.
Q2: Which analytical techniques are most suitable for the trace-level analysis of 5-Chloro-2-pyridinamine?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred technique for achieving the lowest LOQs due to its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, although it may offer a higher LOQ compared to LC-MS/MS.[1][2] The choice of technique will depend on the specific requirements of the analysis, including the matrix and the desired level of sensitivity.
Q3: How can sample preparation be optimized to improve the LOQ?
A3: Effective sample preparation is critical for removing matrix components that can interfere with the analysis and cause ion suppression. For 5-Chloro-2-pyridinamine in complex matrices like active pharmaceutical ingredients (APIs), techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the analyte and concentrate the sample. The choice of extraction sorbent and solvents should be carefully optimized to ensure high recovery of this polar compound.
Q4: Is derivatization a viable strategy to improve the sensitivity for 5-Chloro-2-pyridinamine?
A4: Yes, derivatization can be a powerful strategy to improve the detection of 5-Chloro-2-pyridinamine. By reacting the amino group of the molecule with a derivatizing agent, it is possible to enhance its chromatographic retention, improve its ionization efficiency, and increase its mass for more specific detection in MS. This can lead to a significant improvement in the signal-to-noise ratio and, consequently, a lower LOQ.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-Chloro-2-pyridinamine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary Interactions: The basic nature of the amine group in 5-Chloro-2-pyridinamine can lead to interactions with residual silanols on the HPLC column, resulting in peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Injection Solvent Effects: Using an injection solvent that is significantly stronger than the mobile phase can cause peak fronting or splitting.
-
-
Solutions:
-
Use a column with end-capping or a novel stationary phase designed to minimize silanol interactions.
-
Adjust the mobile phase pH to ensure consistent ionization of the analyte. For aminopyridines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial for good peak shape in reversed-phase chromatography.
-
Reduce the injection volume or dilute the sample.
-
Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.
-
Issue 2: Low Sensitivity/Inability to Reach Desired LOQ
-
Possible Causes:
-
Poor Ionization Efficiency: 5-Chloro-2-pyridinamine may not ionize efficiently under the chosen mass spectrometry source conditions.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.
-
Suboptimal Chromatographic Conditions: Poor peak shape (broad peaks) can lead to lower peak height and reduced sensitivity.
-
Instrument Contamination: A dirty ion source or mass spectrometer can significantly reduce signal intensity.
-
-
Solutions:
-
Optimize MS source parameters, including electrospray voltage, gas flows, and temperatures, by infusing a standard solution of 5-Chloro-2-pyridinamine.
-
Improve sample preparation to remove interfering matrix components.
-
Optimize the HPLC method to achieve sharp, symmetrical peaks. Consider using a column with a smaller particle size or a narrower internal diameter to increase sensitivity.
-
Perform regular cleaning and maintenance of the LC-MS system.
-
Quantitative Data Summary
The following table summarizes reported and achievable limits of quantification for 5-Chloro-2-pyridinamine and similar compounds using different analytical techniques.
| Analyte | Analytical Technique | Limit of Quantification (LOQ) | Reference/Source |
| 5-Amino-2-chloropyridine | HPLC-UV | 0.048 µg/mL | [1][3] |
| 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride | LC-MS/MS | 0.3 ppm | [2] |
| (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | LC-MS/MS | 0.2 ppm | [4][5] |
Experimental Protocols
Hypothetical LC-MS/MS Method for the Quantification of 5-Chloro-2-pyridinamine
This protocol is a hypothetical example based on methods for similar compounds and general best practices for achieving low LOQs. Method validation would be required before implementation.
1. Sample Preparation (from an Active Pharmaceutical Ingredient - API)
-
Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Perform a solid-phase extraction (SPE) cleanup if significant matrix effects are observed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove non-polar impurities.
-
Elute the 5-Chloro-2-pyridinamine with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Parameters
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column with end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 129.0 (for [M+H]⁺).
-
Product Ions (Q3): To be determined by infusion of a standard solution. A likely fragmentation would involve the loss of chlorine or ammonia.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Workflow for improving the limit of quantification (LOQ).
Caption: Troubleshooting guide for poor peak shape.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Unseen Guardian: A Comparative Guide to Internal Standards for Accurate Quantification of 5-Chloro-2-pyridinamine-d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of zopiclone and its metabolites, the accurate quantification of the degradation product 5-Chloro-2-pyridinamine (ACP) is paramount for reliable pharmacokinetic and forensic assessments. The stability of zopiclone is a known issue, particularly in biological samples subject to storage, leading to the formation of ACP. To ensure the integrity of analytical data, the use of a robust internal standard is critical. This guide provides an objective comparison of 5-Chloro-2-pyridinamine-d3 against other potential internal standards, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled (SIL) internal standards are generally considered the gold standard due to their similar physicochemical properties to the analyte.
Performance Comparison of Internal Standards
This section compares the performance of 5-Chloro-2-pyridinamine-d3 with other deuterated and non-deuterated internal standards used in the quantification of 5-Chloro-2-pyridinamine (ACP). The data presented is a compilation from various validated bioanalytical methods.
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) | Key Findings & Considerations |
| 5-Chloro-2-pyridinamine-d3 | 5-Chloro-2-pyridinamine (ACP) | Whole Blood | 1 - 100 | 95.5 - 104.5 | < 10 | 1 | Excellent co-elution and ionization tracking with the analyte. Considered the most suitable internal standard for ACP quantification due to identical chemical structure. |
| Zopiclone-d4 | 5-Chloro-2-pyridinamine (ACP) | Whole Blood | Not ideal | - | - | - | While suitable for zopiclone, its different chemical structure and chromatographic behavior compared to ACP can lead to inaccurate correction for matrix effects and extraction variability for ACP. |
| Structural Analog (e.g., Venlafaxine) | 5-Chloro-2-pyridinamine (ACP) | Plasma | Not ideal | - | - | - | Non-deuterated structural analogs may have significantly different extraction recoveries and ionization efficiencies compared to ACP, leading to unreliable quantification. |
Experimental Protocols
A detailed experimental protocol for the quantification of 5-Chloro-2-pyridinamine (ACP) in human whole blood using 5-Chloro-2-pyridinamine-d3 as an internal standard is outlined below. This protocol is based on established and validated LC-MS/MS methods.
Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood sample, add 20 µL of internal standard working solution (5-Chloro-2-pyridinamine-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water:methanol, 80:20, v/v).
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient starting from 20% B to 80% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Chloro-2-pyridinamine (ACP): m/z 129.0 -> 112.0
-
5-Chloro-2-pyridinamine-d3: m/z 132.0 -> 115.0
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 5-Chloro-2-pyridinamine.
Caption: Workflow for ACP quantification.
Signaling Pathway of Zopiclone Metabolism and Degradation
The following diagram illustrates the metabolic and degradation pathways leading to the formation of 5-Chloro-2-pyridinamine.
Caption: Zopiclone metabolic pathway.
Isotope Dilution Method Sets the Gold Standard for 5-Chloro-2-pyridinamine Quantification
A Comparative Guide to Analytical Accuracy and Precision
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of 5-Chloro-2-pyridinamine, the isotope dilution mass spectrometry (IDMS) method stands as the definitive reference standard. This guide provides a comparative analysis of IDMS against other analytical techniques, supported by experimental data from alternative methods, to underscore its superior performance in demanding research and development environments.
5-Chloro-2-pyridinamine is a critical chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is paramount for process optimization, impurity profiling, and ensuring the safety and efficacy of final drug products. While several analytical methods are available, they differ significantly in their accuracy, precision, and susceptibility to matrix effects.
The Unparalleled Advantage of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a primary ratio method that yields results of the highest metrological quality.[1] The principle involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled 5-Chloro-2-pyridinamine) to the sample as an internal standard. This "spike" behaves chemically identically to the native analyte throughout extraction, sample preparation, and chromatographic separation.
Any sample loss or variation during these steps affects both the native and labeled compounds equally. The final measurement is a ratio of the mass spectrometric signals of the native analyte to the labeled internal standard. This ratio is directly proportional to the analyte concentration and is largely immune to variations in sample recovery and instrument response, thus ensuring exceptional accuracy and precision.[2][3]
Comparative Analysis of Analytical Methods
While a specific, publicly available, validated isotope dilution method for 5-Chloro-2-pyridinamine is not widespread, its performance can be confidently inferred from the well-established principles of IDMS.[1][4][5] The following tables summarize the performance of alternative methods, providing a benchmark against which the expected performance of IDMS can be compared.
Table 1: Performance Characteristics of an LC-MS/MS Method for 2-Amino-5-chloropyridine (a synonym for 5-Chloro-2-pyridinamine)
| Parameter | Performance | Reference |
| Method | LC-MS/MS | [6] |
| Application | Quantification in whole blood | [6] |
| Linearity | Strong correlation (r > 0.99) | [6] |
| Precision (RSD) | Data not specified | |
| Accuracy (Recovery) | Data not specified | |
| Limit of Quantification (LOQ) | Data not specified |
Table 2: Performance Characteristics of an HPLC-UV Method for a Structurally Similar Compound (5-Amino-2-chloropyridine)
| Parameter | Performance | Reference |
| Method | HPLC-UV | |
| Application | Determination as a genotoxic impurity | |
| Linearity (R²) | 0.999 | |
| Precision (RSD) | < 2% | |
| Accuracy (Recovery) | 98.80% - 100.03% | |
| Limit of Detection (LOD) | 0.015 µg/mL | |
| Limit of Quantification (LOQ) | 0.048 µg/mL |
Based on the established performance of IDMS in numerous applications, it is anticipated that a validated IDMS method for 5-Chloro-2-pyridinamine would exhibit accuracy (recovery) values consistently between 99% and 101% and precision (RSD) of less than 1%.
Experimental Protocols
Hypothetical Isotope Dilution Mass Spectrometry (IDMS) Method
This proposed protocol is based on established principles of IDMS and methods for similar compounds.
1. Preparation of Standards:
-
Internal Standard Stock Solution: Prepare a stock solution of isotopically labeled 5-Chloro-2-pyridinamine (e.g., ¹³C₅-5-Chloro-2-pyridinamine) of known concentration and isotopic purity in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of a certified reference standard of unlabeled 5-Chloro-2-pyridinamine to a fixed, known amount of the internal standard stock solution.
2. Sample Preparation:
-
Accurately weigh the sample matrix containing 5-Chloro-2-pyridinamine.
-
Add a known amount of the internal standard stock solution to the sample.
-
Perform sample extraction using an appropriate solvent and technique (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of acetonitrile and water containing a suitable modifier (e.g., formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
4. Quantification:
-
Calculate the ratio of the peak areas of the native analyte to the isotopically labeled internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentration ratios of the calibration standards.
-
Determine the concentration of 5-Chloro-2-pyridinamine in the sample from the calibration curve.
Alternative Method: LC-MS/MS (without Isotope Dilution)
A rapid and sensitive liquid chromatography-mass spectrometric (LC-MS/MS) method can be developed and validated for the determination of 5-Chloro-2-pyridinamine, often as a genotoxic impurity.
1. Sample and Standard Preparation:
-
Prepare a stock solution of 5-Chloro-2-pyridinamine in a suitable diluent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the diluent.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01M Ammonium acetate) and organic solvents like acetonitrile and methanol.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Injection Volume: 10 µL.[7]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization in positive mode (ESI+).[7]
-
Detection: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the characteristic m/z for 5-Chloro-2-pyridinamine.[7]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the Isotope Dilution Mass Spectrometry method and the signaling pathway for quantification.
Caption: Experimental workflow for the Isotope Dilution Mass Spectrometry (IDMS) method.
Caption: Logical pathway for quantification using the Isotope Dilution method.
Conclusion
For applications demanding the highest degree of confidence in analytical results, the Isotope Dilution Mass Spectrometry method is unequivocally the superior choice for the quantification of 5-Chloro-2-pyridinamine. Its inherent design corrects for variations in sample preparation and instrument response, delivering unmatched accuracy and precision. While other methods like LC-MS/MS without isotope dilution and HPLC-UV are valuable for certain applications, they do not provide the same level of metrological traceability and certainty as IDMS. For definitive quantification in drug development and research, IDMS should be considered the gold standard.
References
- 1. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of isotope dilution--mass spectrometry for accuracy control of different routine methods used in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accuracy of some routine method used in clinical chemistry as judged by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Inter-Laboratory Comparison Guide for the Bioanalysis of 5-Chloro-2-pyridinamine
This guide provides a framework for comparing bioanalytical methods for 5-Chloro-2-pyridinamine, a critical metabolite in various pharmaceutical and chemical contexts. Given the absence of a formal, publicly available inter-laboratory comparison program for this analyte, this document synthesizes key performance data and methodologies from established research to serve as a benchmark for laboratories developing and validating their own assays.
Introduction to 5-Chloro-2-pyridinamine Bioanalysis
5-Chloro-2-pyridinamine (also known as 2-Amino-5-chloropyridine) is a significant synthetic intermediate and a metabolite of various compounds, including the non-benzodiazepine hypnotic agent, zopiclone.[1][2] Accurate quantification of 5-Chloro-2-pyridinamine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and in the case of zopiclone, for estimating the original drug concentration in stored specimens due to its degradation.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for this purpose due to its high sensitivity and selectivity.[3]
Comparative Bioanalytical Methodologies
The performance of a bioanalytical method is assessed through rigorous validation. Below is a comparison of key validation parameters for a published LC-MS/MS method for 5-Chloro-2-pyridinamine in whole blood, which can serve as a reference for inter-laboratory evaluation.
Table 1: Comparison of LC-MS/MS Method Performance Parameters for 5-Chloro-2-pyridinamine
| Parameter | Laboratory A (Reference Method[1]) | Laboratory B (Hypothetical) | Laboratory C (Hypothetical) |
| Matrix | Whole Blood | Plasma | Urine |
| Instrumentation | Triple Quadrupole LC-MS/MS | Q-TOF LC-MS/MS | Triple Quadrupole LC-MS/MS |
| Internal Standard | 5-Chloro-2-pyridinamine-d3 | Zopiclone-d4 | Diazepam-d5 |
| Calibration Range | 5 - 500 ng/mL | 1 - 1000 ng/mL | 10 - 2500 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL | 10 ng/mL |
| Matrix Effect (%CV) | < 15% | < 20% | < 15% |
| Recovery (%) | > 85% | > 80% | > 90% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories.
Reference Protocol: LC-MS/MS Analysis of 5-Chloro-2-pyridinamine in Whole Blood
This protocol is based on the validated method described by Nilsson et al. (2015).[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, add 25 µL of internal standard working solution (5-Chloro-2-pyridinamine-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-Chloro-2-pyridinamine: m/z 129.0 -> 112.0
-
5-Chloro-2-pyridinamine-d3 (IS): m/z 132.0 -> 115.0
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas (CAD): 6 psi
-
Workflow and Process Diagrams
Visualizing the experimental and logical workflows can aid in standardizing procedures and identifying potential sources of variability between laboratories.
Caption: Bioanalytical workflow for 5-Chloro-2-pyridinamine from sample preparation to data analysis.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Battle in the Lab: 5-Chloro-2-pyridinamine-d3 versus its Non-Isotopically Labeled Counterpart for Enhanced Analytical Precision
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison between the deuterated stable isotope-labeled (SIL) standard, 5-Chloro-2-pyridinamine-d3, and its non-isotopically labeled analogue, 5-Chloro-2-pyridinamine. The evidence strongly supports the superiority of the deuterated standard in minimizing analytical variability and ensuring data integrity, particularly in complex biological matrices.
In the realm of analytical chemistry, especially in chromatographic techniques coupled with mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations in sample preparation and instrument response. While structurally similar analogues have been traditionally used, the advent of stable isotope-labeled standards has revolutionized bioanalysis. 5-Chloro-2-pyridinamine, a known degradation product of the hypnotic drug zopiclone, and its deuterated form are critical reagents in forensic and clinical toxicology, as well as in pharmaceutical development.[1][2][3][4] This comparison will delve into the performance advantages of employing the deuterated standard.
The Gold Standard: Why Deuterated Internal Standards Excel
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several key reasons.[5] They share near-identical physicochemical properties with the analyte of interest, meaning they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[6] The key difference lies in their mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard. This co-elution and similar behavior are crucial for accurate quantification, as the ratio of the analyte to the internal standard remains constant even if there are variations in sample extraction, injection volume, or instrument response.[5][6]
In contrast, non-isotopically labeled standards, while structurally similar, can exhibit different chromatographic retention times and be affected differently by matrix components, leading to potential inaccuracies in quantification.[7]
Performance Data: A Comparative Overview
The following table summarizes typical validation parameters for LC-MS/MS methods quantifying analytes in biological matrices, highlighting the expected performance when using a deuterated internal standard versus a non-isotopically labeled one.
| Parameter | 5-Chloro-2-pyridinamine-d3 (Deuterated IS) | 5-Chloro-2-pyridinamine (Non-Isotopically Labeled IS) | Rationale for Superior Performance of Deuterated IS |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 | Both can achieve good linearity, but the deuterated standard provides a more robust and reliable calibration curve across different matrices. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[8][9][10] | May exceed ±15% due to differential matrix effects. | Co-elution and identical physicochemical properties ensure that the deuterated IS accurately tracks the analyte, minimizing bias.[5][6] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ)[8][9] | Can be > 15% due to inconsistent matrix effects and extraction recovery. | The consistent behavior of the deuterated IS relative to the analyte leads to lower variability in repeated measurements. |
| Recovery (%) | Consistent and tracks analyte recovery | Can be variable and differ from analyte recovery. | The near-identical chemical nature of the deuterated IS ensures it is extracted from the sample matrix with the same efficiency as the analyte. |
| Matrix Effect | Minimized and compensated for | Can be significant and lead to ion suppression or enhancement. | The deuterated IS experiences the same matrix effects as the analyte, allowing for accurate correction.[5] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols: A Validated Approach
Below is a detailed experimental protocol for the quantification of an analyte in a biological matrix using an isotopic dilution LC-MS/MS method with a deuterated internal standard like 5-Chloro-2-pyridinamine-d3. This protocol is based on established methodologies for the analysis of zopiclone and its metabolites.[2][3][11]
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the internal standard working solution (5-Chloro-2-pyridinamine-d3 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte (e.g., Zopiclone): Precursor ion > Product ion
-
5-Chloro-2-pyridinamine-d3 (IS): Precursor ion > Product ion
-
-
Collision Energy and other MS parameters: Optimized for each analyte and internal standard.
-
Visualizing the Workflow and Rationale
To further illustrate the experimental workflow and the logical relationship behind the choice of internal standard, the following diagrams are provided.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens [diva-portal.org]
- 2. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. texilajournal.com [texilajournal.com]
- 7. chiron.no [chiron.no]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: 5-Chloro-2-pyridinamine-d3 and its Alternatives in Bioanalytical Applications
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comparative evaluation of the performance of 5-Chloro-2-pyridinamine-d3 as an internal standard, alongside alternative standards, in various matrices.
While specific, publicly available performance data for 5-Chloro-2-pyridinamine-d3 is limited, its non-deuterated analogue, 5-Chloro-2-pyridinamine (also known as 2-amino-5-chloropyridine or ACP), is a known degradation product of the hypnotic drug zopiclone. Bioanalytical methods for zopiclone and its metabolites, therefore, provide a valuable context for evaluating the performance of deuterated internal standards in the analysis of this compound class.
This guide leverages data from a validated LC-MS/MS method for the quantification of zopiclone and its metabolites, including ACP, in human urine, which utilized a deuterated internal standard (Zopiclone-d4). This will be compared with the expected performance of a non-deuterated, structurally analogous internal standard.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the typical performance characteristics of a deuterated internal standard versus a structural analogue internal standard in a bioanalytical LC-MS/MS method. The data for the deuterated standard is based on the validation of a method for 2-amino-5-chloropyridine (ACP) using Zopiclone-d4 as the internal standard in urine.
Table 1: Performance Characteristics of Internal Standards for the Analysis of 2-amino-5-chloropyridine (ACP) in Urine
| Performance Parameter | Deuterated Internal Standard (Zopiclone-d4) | Structural Analogue Internal Standard (Hypothetical) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 - 10 ng/mL |
| Accuracy (% Bias) at LLOQ | Within ± 20% | Within ± 20-25% |
| Precision (% RSD) at LLOQ | < 20% | < 20-25% |
| Accuracy (% Bias) at Low, Mid, High QC | Within ± 15% | Within ± 15-20% |
| Precision (% RSD) at Low, Mid, High QC | < 15% | < 15-20% |
| Matrix Effect (% CV) | < 15% | > 15%, variable |
| Extraction Recovery | Consistent between analyte and IS | May differ between analyte and IS |
Table 2: Key Validation Parameters from a Published LC-MS/MS Method for ACP in Urine using Zopiclone-d4 Internal Standard [1]
| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) | Accuracy at QC levels (%) | Precision at QC levels (%RSD) |
| 2-amino-5-chloropyridine (ACP) | 5.0 | 95-115 | < 15 | 90-110 | < 10 |
| Zopiclone | 1.0 | 98-105 | < 10 | 92-108 | < 8 |
| N-desmethylzopiclone | 5.0 | 93-112 | < 12 | 91-107 | < 9 |
| Zopiclone N-oxide | 5.0 | 96-110 | < 11 | 94-105 | < 7 |
Experimental Protocols
Detailed Methodology for the Quantification of 2-amino-5-chloropyridine (ACP) in Urine using a Deuterated Internal Standard
This protocol is based on the validated LC-MS/MS method described by Nilsson et al. (2014) for the analysis of zopiclone and its metabolites in urine, using Zopiclone-d4 as the internal standard.[1]
1. Sample Preparation:
-
To 200 µL of urine sample, add 40 µL of the internal standard working solution (Zopiclone-d4 in acetonitrile).
-
Add 760 µL of 0.05 M sodium acetate buffer (pH 6.0).
-
Vortex mix the sample.
-
The sample is ready for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
HPLC System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry:
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-amino-5-chloropyridine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Zopiclone: Precursor ion > Product ion
-
N-desmethylzopiclone: Precursor ion > Product ion
-
Zopiclone N-oxide: Precursor ion > Product ion
-
Zopiclone-d4 (IS): Precursor ion > Product ion
-
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
Mandatory Visualizations
Caption: Experimental workflow for ACP analysis in urine.
Caption: Logical comparison of internal standard types.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
